Scirpusin B
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
69297-49-0 |
|---|---|
Molecular Formula |
C28H22O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[(E)-2-[2-(3,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+ |
InChI Key |
MTYSFTYBAMMIGE-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Scirpusin B; Scirpusin-B; |
Origin of Product |
United States |
Foundational & Exploratory
Scirpusin B from Passion Fruit Seeds: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Passion fruit (Passiflora edulis), a globally cultivated tropical fruit, is primarily valued for its aromatic and flavorful pulp, which is widely used in the food and beverage industry. The seeds, often discarded as agricultural waste, are now emerging as a valuable source of bioactive compounds with significant therapeutic potential. Among these is Scirpusin B, a stilbenoid polyphenol and a dimer of piceatannol.[1][2][3] Initial investigations into the chemical constituents of passion fruit seeds identified piceatannol as the major polyphenolic compound.[3] Subsequent research led to the discovery and isolation of this compound as the second most abundant polyphenol in these seeds.[2][3] This discovery has opened new avenues for the valorization of passion fruit byproducts and has spurred research into the pharmacological properties of this compound.
This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound derived from passion fruit seeds. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the potential applications of this promising natural compound. The guide details the experimental protocols for extraction and purification, presents quantitative data on its biological efficacy, and visualizes the key signaling pathways modulated by this compound.
Experimental Protocols: Extraction and Isolation of this compound from Passion Fruit Seeds
The isolation of this compound from passion fruit seeds involves a multi-step process encompassing pre-treatment of the seeds, solvent extraction, and chromatographic purification. The following protocols are synthesized from various published methodologies.[1][4][5]
Seed Preparation and De-oiling
Prior to extraction, passion fruit seeds are washed and dried.[4] To enhance extraction efficiency, the dried seeds are pulverized into a fine powder.[6] As passion fruit seeds have a high oil content, a de-oiling step is crucial. This is typically achieved by refluxing the seed powder with n-hexane.[4] The resulting de-oiled seed powder is then dried to remove any residual solvent.[4]
Solvent Extraction
Several solvent extraction methods have been successfully employed to extract this compound and other polyphenols from de-oiled passion fruit seeds.
-
Reflux Extraction with Ethanol: This is a common and effective method. The de-oiled seed powder is successively refluxed with ethanol solutions of varying concentrations (e.g., 95% and 50%) at elevated temperatures (e.g., 90°C).[4] This sequential extraction with solvents of decreasing polarity allows for the selective extraction of different classes of compounds. The ethanol extracts are then filtered and concentrated under reduced pressure.[4]
-
Hydro-alcoholic Extraction: This method involves the use of a mixture of alcohol (typically ethanol) and water as the extraction solvent.[7] The ratio of ethanol to water can be optimized to maximize the yield of this compound.
-
Pressurized Liquid Extraction (PLE): PLE is a more advanced technique that utilizes solvents at elevated temperatures and pressures.[1] This method can significantly reduce extraction time and solvent consumption while achieving high extraction yields.[1] Ethanol-water mixtures are often used as the solvent in PLE.[1]
Chromatographic Purification
The crude extracts obtained from the solvent extraction step contain a mixture of compounds, including piceatannol and this compound. Purification is necessary to isolate this compound.
-
Column Chromatography: A widely used method for the purification of this compound is column chromatography using Sephadex LH-20 as the stationary phase and methanol as the mobile phase.[4] The extract is dissolved in methanol, loaded onto the column, and eluted with methanol. Fractions are collected and monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, preparative HPLC is often the final purification step.[2] This technique allows for the separation of this compound from other closely related compounds.
The following diagram illustrates a general workflow for the extraction and isolation of this compound from passion fruit seeds.
References
- 1. Sequential high pressure extractions applied to recover piceatannol and this compound from passion fruit bagasse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KR20130140886A - Composition containing this compound, and process for producing composition containing this compound - Google Patents [patents.google.com]
- 7. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Scirpusin B: An In-Depth Technical Guide to its Vasodilatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scirpusin B, a stilbenoid dimer of piceatannol found in the seeds of the passion fruit (Passiflora edulis), has emerged as a potent vasodilator with significant potential for cardiovascular applications.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced vasodilation, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism: Endothelium-Dependent Vasodilation
The vasodilatory action of this compound is primarily mediated through an endothelium-dependent mechanism.[1] This signifies that this compound's primary site of action is the endothelial cell layer lining the interior surface of blood vessels. These endothelial cells, in response to this compound, release signaling molecules that act on the adjacent vascular smooth muscle cells, causing them to relax and leading to a widening of the blood vessel, a process known as vasodilation. Studies have demonstrated that the vasorelaxant effect of this compound is significantly diminished in the absence of a functional endothelium.
The primary signaling pathways implicated in this compound-induced vasodilation involve the production of two key endothelium-derived relaxing factors: Nitric Oxide (NO) and Prostacyclin (PGI₂).[2][3]
The Nitric Oxide-cGMP Pathway
A substantial body of evidence points to the nitric oxide (NO) signaling cascade as the principal mediator of this compound's vasodilatory effects.[1][3] this compound stimulates the endothelial nitric oxide synthase (eNOS) enzyme, which catalyzes the production of NO from the amino acid L-arginine. NO, a gaseous signaling molecule, then diffuses from the endothelial cells to the overlying vascular smooth muscle cells.
In the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC). Activated sGC converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, causing the smooth muscle to relax and the blood vessel to dilate.[4][5][6]
The Prostacyclin-cAMP Pathway
In addition to the NO-cGMP pathway, this compound-induced vasodilation is also mediated, in part, by the release of prostacyclin (PGI₂).[2][3] PGI₂ is synthesized from arachidonic acid by the enzyme cyclooxygenase (COX) within the endothelial cells.
PGI₂ diffuses to the vascular smooth muscle cells and binds to its corresponding G-protein coupled receptor. This binding activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA). Similar to the cGMP pathway, the PKA signaling cascade also leads to a reduction in intracellular calcium and myosin light chain dephosphorylation, contributing to smooth muscle relaxation and vasodilation.
Upstream Signaling Events
While the roles of NO and PGI₂ are well-established, the precise upstream signaling events initiated by this compound that lead to the activation of eNOS and COX are still under investigation. Based on the known mechanisms of other vasodilating polyphenols and the general pathways of eNOS activation, it is hypothesized that this compound may trigger one or both of the following intracellular events in endothelial cells:
-
Increased Intracellular Calcium ([Ca²⁺]i): A rise in intracellular calcium is a primary activator of eNOS. It is plausible that this compound induces an influx of extracellular calcium or the release of calcium from intracellular stores, such as the endoplasmic reticulum. This increase in [Ca²⁺]i would lead to the binding of calcium to calmodulin, and the Ca²⁺/calmodulin complex then activates eNOS.
-
Activation of the PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of eNOS activity. Phosphorylation of eNOS at specific serine residues by Akt can enhance its activity. It is hypothesized that this compound may activate this pathway, leading to increased NO production.
Further research is required to definitively elucidate the direct effects of this compound on these upstream signaling components.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Data Summary
The following table summarizes the available quantitative data on the vasodilatory effects of this compound. It is important to note that specific EC₅₀ values (the concentration of a drug that gives half-maximal response) for this compound are not consistently reported across the literature.
| Experimental Model | Compound | Concentration (µM) | Effect | Reference |
| Isolated Perfused Rat Heart (Langendorff) | This compound | 10 | 101.4% increase in coronary flow | [3] |
| 30 | 102.8% increase in coronary flow | [3] | ||
| 100 | 108.2% increase in coronary flow | [3] | ||
| Piceatannol | 10, 30, 100 | No significant increase in coronary flow | [3] | |
| Rat Thoracic Aorta | This compound | Not Specified | Stronger vasorelaxant effect than Piceatannol | [1] |
Detailed Experimental Protocols
Rat Thoracic Aorta Vasorelaxation Assay
This ex vivo method is commonly used to assess the direct effects of compounds on vascular tone.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11).
-
The aorta is cleaned of adherent connective and adipose tissue and cut into rings of approximately 3-4 mm in length.
-
For endothelium-denuded preparations, the intimal surface of the aortic rings is gently rubbed with a stainless-steel wire.
2. Experimental Setup:
-
Aortic rings are mounted between two stainless-steel hooks in a 20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g.
3. Experimental Procedure:
-
The integrity of the endothelium is assessed by pre-contracting the aortic rings with phenylephrine (1 µM) and then adding acetylcholine (10 µM). A relaxation of more than 80% indicates an intact endothelium, while a relaxation of less than 10% confirms successful denudation.
-
After a washout period, the aortic rings are pre-contracted with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to construct a concentration-response curve.
-
To investigate the signaling pathways, the experiment is repeated in the presence of specific inhibitors, such as:
-
L-NAME (Nω-nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase.
-
Diclofenac: An inhibitor of cyclooxygenase.
-
Langendorff Isolated Heart Perfusion
This technique allows for the study of coronary circulation in an isolated, beating heart.
1. Heart Isolation:
-
Male Fischer 344 rats (5-6 months old) are anesthetized.
-
The heart is rapidly excised and immersed in ice-cold Krebs-Henseleit solution.
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
2. Perfusion:
-
The heart is retrogradely perfused through the aorta with Krebs-Henseleit solution, oxygenated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Perfusion pressure is kept constant (e.g., 75 cmH₂O).
3. Measurement of Coronary Flow:
-
Coronary flow is continuously monitored using an electromagnetic flowmeter or by collecting the coronary effluent and measuring its volume over time.
4. Experimental Procedure:
-
After a stabilization period, this compound is administered as a bolus injection into the perfusion circuit at various concentrations (e.g., 10, 30, and 100 µM).
-
The resulting changes in coronary flow are recorded.
-
To elucidate the mechanism of action, the heart can be pre-treated with inhibitors such as L-NAME or diclofenac before the administration of this compound.[3]
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's vasodilatory effects.
Conclusion
This compound is a potent natural compound that induces vasodilation through an endothelium-dependent mechanism. Its action is primarily mediated by the stimulation of nitric oxide and prostacyclin production in endothelial cells. The detailed signaling pathways and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for cardiovascular diseases characterized by endothelial dysfunction and impaired vasodilation. Future studies should focus on elucidating the precise upstream molecular targets of this compound and its effects on intracellular calcium and the PI3K/Akt pathway to fully characterize its mechanism of action.
References
Scirpusin B: A Polyphenolic Compound for Neuroprotection and Cognitive Enhancement
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Scirpusin B, a stilbene dimer found in the seeds of passion fruit (Passiflora edulis), is emerging as a promising natural compound with significant neuroprotective and cognitive-enhancing properties. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental models used to elucidate its therapeutic potential. The primary neuroprotective effects of this compound are attributed to its potent anti-amyloid-β (Aβ) aggregation and acetylcholinesterase (AChE) inhibitory activities. Furthermore, its antioxidant properties suggest a role in mitigating oxidative stress, a key pathological factor in neurodegenerative diseases. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of this compound for neurological disorders such as Alzheimer's disease.
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a growing global health challenge. The pathological hallmarks of AD include the extracellular deposition of amyloid-β (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death.[1][2] A key therapeutic strategy for AD has been to mitigate the cholinergic deficit by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Additionally, the accumulation of reactive oxygen species (ROS) in the brain contributes to neuronal damage and cognitive decline, making antioxidant compounds a subject of intense research.[2]
This compound, a dimer of piceatannol, is a polyphenolic compound that has demonstrated significant potential in addressing these pathological features.[1][3] Isolated from the seeds of passion fruit, this compound has been shown to exhibit potent neuroprotective effects in both in vitro and in vivo models.[1][4] This guide will delve into the technical details of this compound's role in neuroprotection and cognitive function, presenting quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action.
Mechanisms of Action
The neuroprotective and cognitive-enhancing effects of this compound are multifaceted, primarily involving the inhibition of key enzymes and protein aggregation, as well as antioxidant activities.
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as a potent inhibitor of AChE. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory.[1] Molecular docking studies suggest that this compound forms a stable complex with the active site of AChE, contributing to its strong inhibitory activity.[1]
Anti-Amyloid-β (Aβ) Aggregation
A critical pathological event in Alzheimer's disease is the aggregation of Aβ peptides into toxic oligomers and plaques. This compound has been shown to effectively inhibit the aggregation of Aβ1-42 peptides in vitro.[1][3] This anti-aggregation effect is a key mechanism for its neuroprotective properties, as it reduces the formation of neurotoxic Aβ species.
Antioxidant Activity
As a polyphenolic compound, this compound possesses antioxidant properties. It can scavenge free radicals, thereby protecting neuronal cells from oxidative stress-induced damage.[5][6] This is particularly relevant in the context of neurodegenerative diseases where oxidative stress is a major contributor to neuronal cell death.[2] While direct studies on this compound's modulation of specific antioxidant signaling pathways like Nrf2 in a neuroprotective context are still emerging, its structural similarity to other stilbenes known to activate this pathway suggests a potential mechanism for its antioxidant effects.[7][8]
Quantitative Data
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound, providing a clear comparison of its efficacy.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Assay | Model System | IC50 Value | Reference |
| Acetylcholinesterase Inhibition | Ellman's Method | Purified AChE | 62.9 µM | [1][3] |
| Anti-Amyloid-β1-42 Aggregation | Thioflavin T Assay | In vitro Aβ1-42 aggregation | 0.63 µM | [3] |
| Neuroprotection against Aβ25-35 toxicity | MTT Assay | SH-SY5Y cells | Significant protection at 0.5, 1.0, 2.0, and 5.0 µM | [9] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Animal Strain | Treatment | Dosage | Outcome | Reference |
| Scopolamine-Induced Memory Impairment | ICR Mice | Oral gavage | 40 mg/kg/day for 7 days | Improved learning behavior in passive avoidance test | [4][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's neuroprotective and cognitive-enhancing effects.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to measure AChE activity.
-
Principle: The assay is based on the reaction of thiocholine, the product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.[11][12]
-
Reagents:
-
0.1 M Phosphate buffer (pH 8.0)
-
AChE solution (e.g., 1 U/mL)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
This compound solution at various concentrations
-
-
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of this compound solution (or vehicle control), and 10 µL of AChE solution to each well.[5]
-
Incubate the plate at 25°C for 10 minutes.[5]
-
Add 10 µL of DTNB solution to each well.[5]
-
Initiate the reaction by adding 10 µL of ATCI solution.[5]
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anti-Amyloid-β (Aβ) Aggregation Assay (Thioflavin T Assay)
This fluorescence-based assay is used to monitor the formation of Aβ fibrils.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[10]
-
Reagents:
-
Aβ1-42 peptide solution
-
Thioflavin T (ThT) solution (e.g., 25 µM)
-
Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)
-
This compound solution at various concentrations
-
-
Procedure:
-
Prepare a stock solution of Aβ1-42 peptide.
-
In a 96-well black plate, mix the Aβ1-42 peptide solution with this compound (or vehicle control) and ThT solution in phosphate buffer.[3]
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.[3]
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm at regular time intervals using a fluorescence plate reader.[10]
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity of the samples with this compound to the control.
-
The IC50 value is determined from the dose-response curve.
-
Neuroprotection Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4][13]
-
Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.[4]
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Induce neurotoxicity by adding a toxic agent such as Aβ25-35 peptide (e.g., 40 µg/mL) or hydrogen peroxide (H2O2) (e.g., 100 µM).[2]
-
After the incubation period with the toxin, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4][13]
-
Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4][13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Passive Avoidance Test
This behavioral test is used to assess learning and memory in rodents.
-
Principle: The test is based on the animal's innate preference for a dark environment over a light one. The animal learns to avoid the dark compartment after receiving a mild aversive stimulus (e.g., a foot shock) in it.[14][15]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial:
-
Place the mouse in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door closes, and a mild foot shock is delivered.[15]
-
-
Retention Trial (e.g., 24 hours later):
-
Place the mouse back in the light compartment.
-
The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded. A longer latency indicates better memory of the aversive experience.[14]
-
-
Scopolamine Induction: To model memory impairment, mice are often treated with scopolamine (a muscarinic receptor antagonist) before the acquisition trial.[4] this compound is administered prior to the scopolamine injection to assess its protective effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), visualize the proposed signaling pathways and experimental workflows for studying this compound.
References
- 1. protocols.io [protocols.io]
- 2. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.5. Thioflavin T Aggregation Assay [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 14. scantox.com [scantox.com]
- 15. 2.4. Passive Avoidance Test [bio-protocol.org]
Investigating the Anti-Diabetic Effects of Scirpusin B: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Type 2 Diabetes Mellitus (T2DM) remains a global health crisis, necessitating the exploration of novel therapeutic agents. Natural compounds, particularly polyphenols, have emerged as promising candidates. Scirpusin B, a stilbene dimer predominantly found in the seeds of passion fruit (Passiflora edulis), has garnered attention for its potential anti-diabetic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-diabetic effects, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. The primary mechanisms discussed include the inhibition of carbohydrate-hydrolyzing enzymes and the potential modulation of key insulin signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel anti-diabetic therapeutics.
Introduction: The Emerging Role of this compound in Diabetes Management
Type 2 Diabetes Mellitus is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[3] A key strategy in managing T2DM is to control postprandial hyperglycemia, the spike in blood glucose after a meal.[4] This is often achieved by inhibiting enzymes in the digestive tract responsible for carbohydrate breakdown, such as α-glucosidase and α-amylase.[4]
This compound is a polyphenolic compound, specifically a dimer of piceatannol, belonging to the stilbene family.[2] It is abundantly found in passion fruit seeds.[2] Emerging research has highlighted this compound as a potent inhibitor of these digestive enzymes, suggesting its utility as a natural anti-diabetic agent.[1][2] This guide delves into the scientific evidence supporting the anti-diabetic effects of this compound, presenting quantitative data on its efficacy and outlining the experimental frameworks used to ascertain these properties.
Core Mechanisms of Anti-Diabetic Action
The anti-diabetic activity of this compound is primarily attributed to its ability to interfere with glucose absorption and potentially modulate insulin signaling pathways.
Inhibition of Carbohydrate-Hydrolyzing Enzymes
One of the most direct anti-diabetic actions of this compound is the inhibition of α-glucosidase and α-amylase.[1][2] These enzymes are crucial for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[4] By inhibiting these enzymes, this compound can delay carbohydrate digestion, leading to a slower and lower rise in postprandial blood glucose levels.[4] This mechanism is a well-established therapeutic approach for managing T2DM.[4]
Data Presentation: In Vitro Enzyme Inhibition
The inhibitory efficacy of this compound against key carbohydrate-digesting enzymes has been quantified in several studies. The data is summarized below.
| Enzyme | Compound | IC50 Value | Source Organism/Extract | Reference |
| α-Glucosidase | This compound | 2.32 ± 0.04 µg/mL | Passiflora edulis (Passion Fruit) Seed | [1] |
| α-Glucosidase | This compound | 94.3 ± 6.8 µM | Cyperus rotundus (Rhizome) | [4] |
| α-Amylase | This compound | 76.38 ± 0.25 µg/mL | Passiflora edulis (Passion Fruit) Seed | [1] |
| α-Glucosidase | Acarbose (Reference) | 290 ± 0.54 µM | Standard | [5] |
Note: IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Potential Modulation of Insulin Signaling Pathways
Beyond enzyme inhibition, polyphenols are known to exert anti-diabetic effects by modulating cellular signaling pathways that regulate glucose homeostasis.[3] While direct studies on this compound are emerging, the mechanisms of related stilbenoids suggest potential activity on the following pathways.
2.2.1. Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a key negative regulator of the insulin signaling pathway.[6][7] It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrates (IRS), thereby attenuating the downstream signal that leads to glucose uptake.[6][8] Inhibition of PTP1B enhances insulin sensitivity, making it a prime therapeutic target for T2DM.[7][9] Many natural polyphenols have been identified as PTP1B inhibitors.[9] Given this compound's polyphenolic structure, investigating its potential to inhibit PTP1B is a critical area for future research.
Caption: Hypothesized inhibition of PTP1B by this compound to enhance insulin signaling.
2.2.2. AMPK Activation and GLUT4 Translocation
AMP-activated protein kinase (AMPK) is a cellular energy sensor that plays a crucial role in glucose metabolism.[10] Activation of AMPK in skeletal muscle can stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, an effect that occurs independently of insulin.[10][11] This process increases glucose uptake into muscle cells.[11] Several botanical compounds are known to activate AMPK.[12] The potential for this compound to act on the AMPK/GLUT4 pathway warrants further investigation as a plausible mechanism for its anti-diabetic effects.
Caption: Potential activation of the AMPK pathway by this compound to promote GLUT4 translocation.
Experimental Protocols: Methodologies for Investigation
Reproducible and standardized protocols are essential for validating the therapeutic potential of compounds like this compound. Below are detailed methodologies for key experiments.
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the α-glucosidase enzyme.
References
- 1. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms Underlying the Antidiabetic Activities of Polyphenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent in Vitro α-Glucosidase Inhibition of Secondary Metabolites Derived from Dryopteris cycadina [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMPK Enhances Insulin-Stimulated GLUT4 Regulation via Lowering Membrane Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5' AMP-activated protein kinase activation causes GLUT4 translocation in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Discovery of Plausible Lead Natural Compounds That Target the Insulin Signaling Pathway: Bioinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Antioxidant Power: A Technical Guide to the Diverse Biological Activities of Scirpusin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scirpusin B, a stilbene dimer predominantly found in the seeds of passion fruit (Passiflora edulis), has garnered significant attention for its potent antioxidant properties. However, a growing body of research reveals a much broader spectrum of biological activities, positioning this compound as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of this compound, extending beyond its well-documented antioxidant capacity. We will delve into its anti-diabetic, anti-cancer, neuroprotective, and cardiovascular effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Anti-Diabetic Activity
This compound demonstrates significant potential in the management of hyperglycemia through the inhibition of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. This inhibitory action slows down the breakdown and absorption of carbohydrates from the gut, thereby mitigating postprandial blood glucose spikes.
Quantitative Data: Enzyme Inhibition
| Enzyme | IC50 Value (µg/mL) | Source |
| α-Amylase | 76.38 ± 0.25 | [1][2] |
| α-Glucosidase | 2.32 ± 0.04 | [1][2] |
Experimental Protocols
Principle: This assay measures the ability of this compound to inhibit the activity of α-amylase, which hydrolyzes starch to smaller sugars. The reduction in starch hydrolysis is quantified by measuring the amount of reducing sugars produced using the dinitrosalicylic acid (DNSA) method.
Methodology:
-
Preparation of Reagents:
-
Porcine pancreatic α-amylase solution (0.5 mg/mL in 20 mM phosphate buffer, pH 6.9).
-
This compound solutions at various concentrations.
-
1% starch solution in 20 mM phosphate buffer, pH 6.9.
-
Dinitrosalicylic acid (DNSA) color reagent.
-
-
Assay Procedure:
-
Pre-incubate 100 µL of this compound solution with 100 µL of α-amylase solution at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the starch solution.
-
Incubate the reaction mixture at 25°C for 10 minutes.
-
Stop the reaction by adding 1 mL of DNSA color reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the mixture to room temperature and measure the absorbance at 540 nm.
-
A control is run without the inhibitor.
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Principle: This assay determines the inhibitory effect of this compound on α-glucosidase, an enzyme that breaks down disaccharides into glucose. The inhibition is measured by the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Methodology:
-
Preparation of Reagents:
-
α-Glucosidase solution (from Saccharomyces cerevisiae, 1 U/mL in 0.1 M potassium phosphate buffer, pH 6.8).
-
This compound solutions at various concentrations.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (2.5 mM in the same buffer).
-
0.2 M sodium carbonate solution.
-
-
Assay Procedure:
-
In a 96-well plate, mix 112 µL of potassium phosphate buffer, 8 µL of this compound solution, and 20 µL of α-glucosidase solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 20 µL of pNPG solution to initiate the reaction.
-
Incubate at 37°C for 5 minutes.
-
Stop the reaction by adding 80 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
A control is performed without the inhibitor.
-
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Signaling Pathway
References
Scirpusin B: A Technical Guide to its Interaction with Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scirpusin B, a stilbenoid found in the seeds of passion fruit (Passiflora edulis), has emerged as a promising natural compound with a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth analysis of the molecular interactions of this compound with key cellular pathways, offering a valuable resource for researchers and professionals in drug discovery and development. The guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades affected by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound's biological activities.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target Enzyme/Process | Cell Line/System | IC50 Value | Reference |
| α-amylase | - | 76.38 ± 0.25 µg/mL | [2][3] |
| α-glucosidase | - | 2.32 ± 0.04 µg/mL | [2][3] |
| DPPH radical scavenging | - | More potent than piceatannol | [4] |
| Acetylcholinesterase (AChE) | - | IC50 > 100 µM | |
| Anti-Aβ1–42 peptide aggregation | - | IC50 ~ 0.5 µM | [5] |
Table 2: Effects of this compound on Cancer Cell Viability
| Cell Line | Concentration | Incubation Time | % Cell Death / Inhibition | Assay | Reference |
| SAS (Oral Squamous Carcinoma) | 75 µM | 72 h | 40.26% | PI-FACS | [2][3] |
| TTN (Oral Squamous Carcinoma) | 75 µM | 72 h | 44.3% | PI-FACS | [2][3] |
| SAS | Not specified | Not specified | Inhibition up to 95% | Not specified | [2][3] |
| TTN | Not specified | Not specified | Inhibition up to 83% | Not specified | [2][3] |
Interaction with Cellular Pathways
This compound has been shown to modulate several critical cellular pathways involved in cancer progression, inflammation, and cell cycle regulation. A key study demonstrated that in oral squamous carcinoma cells, this compound significantly suppresses the expression of several cancer hallmark proteins: TNF-α, survivin, COX-2, cyclin D1, and VEGF-A.[2][3]
Anti-inflammatory Pathway: Inhibition of TNF-α and COX-2
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in inflammation and has been implicated in carcinogenesis. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in cancerous tissues and contributes to inflammation and cell proliferation. This compound's ability to downregulate both TNF-α and COX-2 suggests its potential as an anti-inflammatory and cancer-preventive agent.
Figure 1: this compound's inhibition of the TNF-α and COX-2 inflammatory pathway.
Apoptosis and Cell Cycle Regulation: Downregulation of Survivin and Cyclin D1
Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers and is involved in both the inhibition of apoptosis and the regulation of cell division. Cyclin D1 is a key regulatory protein that controls the progression of the cell cycle from the G1 to the S phase. The downregulation of both survivin and cyclin D1 by this compound suggests its ability to induce apoptosis and arrest the cell cycle in cancer cells.
Figure 2: this compound's impact on survivin-mediated apoptosis and cyclin D1-regulated cell cycle progression.
Anti-Angiogenic Pathway: Suppression of VEGF-A
Vascular Endothelial Growth Factor A (VEGF-A) is a key signaling protein that stimulates vasculogenesis and angiogenesis. In the context of cancer, it plays a crucial role in tumor angiogenesis, the formation of new blood vessels that supply the tumor with nutrients and oxygen. By suppressing VEGF-A, this compound can potentially inhibit tumor growth and metastasis.
Figure 3: this compound's inhibitory effect on VEGF-A-mediated angiogenesis.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effects of this compound. It is important to note that specific parameters such as antibody concentrations and incubation times should be optimized for each experimental setup.
Western Blotting for Protein Expression Analysis
This protocol is used to detect and quantify the expression levels of target proteins (e.g., TNF-α, survivin, COX-2, cyclin D1, VEGF-A) in cells treated with this compound.
Workflow:
Figure 4: General workflow for Western Blotting.
Methodology:
-
Cell Culture and Treatment: Culture oral squamous carcinoma cells (e.g., SAS, TTN) to 70-80% confluency. Treat cells with this compound (e.g., 75 µM) or vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (TNF-α, survivin, COX-2, cyclin D1, VEGF-A, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Flow Cytometry for Apoptosis Analysis (PI-FACS Assay)
This protocol is used to quantify the percentage of apoptotic and necrotic cells in a population treated with this compound using propidium iodide (PI) staining followed by flow cytometry.
Workflow:
Figure 5: General workflow for PI-FACS apoptosis assay.
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with this compound (e.g., 75 µM) for the desired duration (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix the cells.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., in the red channel).
-
Data Analysis: Gate the cell populations based on their forward and side scatter properties to exclude debris. Analyze the PI fluorescence histogram to distinguish between live (diploid DNA content), apoptotic (sub-G1, hypodiploid DNA content), and necrotic cells.
Clonogenic Assay for Cell Proliferation
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.
Methodology:
-
Cell Seeding: Plate a known number of single cells (e.g., 500-1000 cells per well in a 6-well plate) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: When colonies are visible (typically >50 cells), wash the plates with PBS, fix the colonies with a fixative (e.g., methanol or a mixture of methanol and acetic acid), and then stain them with a staining solution (e.g., crystal violet).
-
Colony Counting: After washing and drying, count the number of colonies in each well.
-
Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of this compound on cell proliferation and survival.
Conclusion
This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer, due to its multifaceted interactions with key cellular pathways. Its ability to concurrently inhibit pro-inflammatory, pro-survival, cell cycle progression, and angiogenic signaling pathways highlights its pleiotropic effects. The data and protocols presented in this guide provide a solid foundation for further research into the mechanisms of action of this compound and its development as a novel therapeutic. Further investigation is warranted to elucidate the precise molecular targets and to validate its efficacy and safety in preclinical and clinical settings.
References
- 1. The Natural-Based Antitumor Compound T21 Decreases Survivin Levels through Potent STAT3 Inhibition in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal Plants Extracts with Antiangiogenic Activity: Where Is the Link? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preliminary In Vitro Efficacy of Scirpusin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies on the efficacy of Scirpusin B, a stilbenoid found in various plant sources, including passion fruit seeds. This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its impact on cellular signaling pathways. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from in vitro studies on this compound, highlighting its potential in various therapeutic areas.
Table 1: Enzyme Inhibition Activity of this compound
| Enzyme Target | IC50 Value | Therapeutic Area | Reference |
| α-Amylase | 76.38 ± 0.25 µg/mL | Antidiabetic | [1] |
| α-Glucosidase | 2.32 ± 0.04 µg/mL | Antidiabetic | [1] |
| Acetylcholinesterase (AChE) | 62.9 µM | Neuroprotective | [2] |
| Glyoxalase I (GLO I) | 0.76 µM (Piceatannol, a related stilbene) | Anticancer | [3] |
Table 2: Anticancer and Cytotoxic Activity of this compound
| Cell Line | Activity Metric | Result | Concentration/Time | Reference |
| SAS (Oral Cancer) | Inhibition of Proliferation | Up to 95% | Not specified | [1] |
| TTN (Oral Cancer) | Inhibition of Proliferation | Up to 83% | Not specified | [1] |
| SAS (Oral Cancer) | Cell Killing (PI-FACS) | 40.26% | 75 µM / 72 h | [1] |
| TTN (Oral Cancer) | Cell Killing (PI-FACS) | 44.3% | 75 µM / 72 h | [1] |
Table 3: Other Biological Activities of this compound
| Activity | IC50 Value / Metric | Notes | Reference |
| Anti-Aβ1-42 Peptide Aggregation | 0.63 µM | Potential anti-Alzheimer's activity | [2] |
| Antioxidant (DPPH Radical Scavenging) | Potent activity | Exerted greater antioxidant activity than piceatannol | [4] |
| Vasorelaxant Effect | Significant effect | Induced via nitric oxide (NO) from the endothelium | [4] |
| Anti-adipogenesis | IC50 of 9.39 µg/mL (for a related extract) | Potential anti-obesity effects | [5] |
Experimental Protocols
The following sections detail the general methodologies for the key in vitro experiments cited in the preliminary studies of this compound.
Enzyme Inhibition Assays
-
α-Amylase and α-Glucosidase Inhibition Assay: These assays are performed to evaluate the potential of this compound to inhibit carbohydrate-digesting enzymes, relevant to managing hyperglycemia. A common method involves incubating the respective enzyme (α-amylase or α-glucosidase) with its substrate (starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) in the presence and absence of this compound. The inhibitory activity is determined by measuring the amount of product released, often spectrophotometrically. The IC50 value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is then calculated.
-
Acetylcholinesterase (AChE) Inhibition Assay: This assay assesses the neuroprotective potential of this compound by measuring its ability to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. The Ellman's method is a widely used protocol. In this method, acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically. The inhibition of AChE activity by this compound results in a decreased rate of color formation.
Anticancer and Cytotoxicity Assays
-
Cell Proliferation Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The extent of formazan formation is quantified by measuring the absorbance at a specific wavelength, and it is directly proportional to the number of living cells.
-
Clonogenic Assay: This is a cell survival assay based on the ability of a single cell to grow into a colony. Cells are seeded in a culture dish at a low density and treated with this compound. After a period of incubation, the cells are fixed and stained, and the number of colonies (typically defined as a cluster of 50 or more cells) is counted. This assay provides information on the long-term effects of a compound on cell viability and proliferation.
-
Propidium Iodide (PI) Staining with Fluorescence-Activated Cell Sorting (FACS): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population. In this assay, cells treated with this compound are incubated with PI and then analyzed by flow cytometry. The fluorescence intensity of PI is measured, allowing for the quantification of the percentage of dead cells in the population.
Antioxidant and Other Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is a common method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration, measured by a spectrophotometer, indicates the scavenging activity of the compound.
-
Western Blot Analysis: This technique is used to detect specific proteins in a sample. In the context of this compound research, it is used to understand the mechanism of its anticancer activity by examining its effect on the expression levels of key signaling proteins. Proteins from cell lysates are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., TNF-α, survivin, COX-2, cyclin D1, and VEGF-A).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound in cancer cells and a general workflow for its in vitro evaluation.
Caption: Proposed mechanism of this compound's anticancer activity.
Caption: General workflow for the in vitro evaluation of this compound.
References
- 1. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Anti-Obesity Potential of Cyperus rotundus Extract Containing Piceatannol, Scirpusin A and this compound from Rhizomes: Preclinical and Clinical Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Mass Spectrometry Fragmentation of Scirpusin B
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mass spectrometry (MS) fragmentation pattern of Scirpusin B, a dimeric stilbenoid of significant interest for its potential therapeutic properties. Due to the limited availability of direct mass spectrometric studies on this compound, this application note presents a proposed fragmentation pathway based on the known fragmentation of its monomeric unit, piceatannol, and structurally related stilbene dimers.
Introduction to this compound
This compound is a naturally occurring polyphenol found in various plants, including passion fruit (Passiflora edulis) seeds.[1][2] It is a dimer of the stilbenoid piceatannol and possesses potent antioxidant and vasorelaxing activities, suggesting its potential in the prevention of cardiovascular diseases.[2][3] The chemical formula of this compound is C₂₈H₂₂O₈, with an exact mass of 486.1315. Structurally, it consists of two piceatannol units linked to form a dihydrofuran ring. Understanding its fragmentation behavior in mass spectrometry is crucial for its identification and characterization in complex biological matrices.
Proposed Mass Spectrometry Fragmentation Pattern of this compound
The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving cleavages of the bonds linking the two piceatannol moieties and retro-Diels-Alder (RDA) reactions within the dihydrofuran ring structure. The analysis is typically performed in negative ion mode, observing the deprotonated molecule [M-H]⁻ at an m/z of approximately 485.12.
The proposed fragmentation begins with the precursor ion at m/z 485. A primary fragmentation route is likely a retro-Diels-Alder (RDA) reaction, a common fragmentation pathway for flavonoid and related structures, leading to the formation of a significant product ion at m/z 361. This corresponds to the loss of a C₈H₈O₂ moiety. Further fragmentation of this ion can occur through the loss of a water molecule, yielding a fragment at m/z 343.
Another significant fragmentation pathway involves the cleavage of the bond between the two piceatannol units, which can lead to the formation of ions corresponding to the piceatannol monomer.
The following diagram illustrates the proposed fragmentation pathway of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Quantitative Data Summary
The following table summarizes the key ions observed in the proposed mass spectrometric fragmentation of this compound.
| Precursor/Product Ion | m/z (Proposed) | Description |
| [M-H]⁻ | 485.12 | Deprotonated molecule of this compound |
| [M-H - C₈H₈O₂]⁻ | 361.08 | Resulting from Retro-Diels-Alder (RDA) fragmentation |
| [M-H - C₈H₈O₂ - H₂O]⁻ | 343.07 | Neutral loss of a water molecule from the m/z 361 ion |
| [Piceatannol-H]⁻ | 243.07 | Fragment corresponding to the piceatannol monomer |
Experimental Protocol: UPLC-QTOF-MS/MS Analysis of this compound
This protocol outlines a general procedure for the identification and characterization of this compound in plant extracts using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS).
4.1. Sample Preparation
-
Extraction: Extract the plant material (e.g., passion fruit seeds) with a suitable solvent such as 70% ethanol or methanol.[1]
-
Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Purification (Optional): For detailed fragmentation studies, further purification of this compound can be achieved using column chromatography techniques like Sephadex LH-20.[1]
-
Sample Dilution: Dissolve the dried extract or purified compound in a suitable solvent (e.g., methanol) to a final concentration appropriate for LC-MS analysis (typically in the range of 1-10 µg/mL).
-
Final Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection into the UPLC system.
4.2. Chromatographic Conditions
-
UPLC System: A high-resolution UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 30% B
-
10-20 min: 30% to 100% B
-
20-25 min: Hold at 100% B
-
25-26 min: 100% to 5% B
-
26-30 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
4.3. Mass Spectrometry Conditions
-
Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV) to observe a range of fragment ions.
-
Mass Range: m/z 50-1000.
References
- 1. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
Application Notes and Protocols for Determining the Antioxidant Capacity of Scirpusin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antioxidant capacity of Scirpusin B, a dimeric stilbenoid found in passion fruit seeds, using the common DPPH and ABTS assays. The information is intended to guide researchers in the accurate and reproducible measurement of its antioxidant potential.
Introduction
This compound, a dimer of piceatannol, has demonstrated significant biological activities, including potent antioxidant effects.[1][2] Its ability to scavenge free radicals suggests its potential as a therapeutic agent in conditions associated with oxidative stress. Standardized assays are crucial for quantifying this antioxidant capacity. This document outlines the protocols for two of the most widely used methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Quantitative Data Summary
The antioxidant capacity of this compound has been evaluated in several studies. The following table summarizes the available quantitative data for its radical scavenging activity.
| Assay | Compound/Extract | IC50 Value | Reference |
| DPPH Radical Scavenging Activity | Passion Fruit Seed Extract (95% ethanol, containing this compound) | 7.01 µg/mL | [3] |
| Superoxide Anion Scavenging Activity | This compound | 1.7 µM | [1] |
Note: IC50 is the concentration of the sample required to scavenge 50% of the free radicals.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol, spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound solution, positive control, or methanol (as a blank) to the wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.
-
-
Determination of IC50 Value: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound. The concentration that causes 50% scavenging is the IC50 value.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions.
-
Preparation of Positive Control: Prepare a series of dilutions of Trolox in the same solvent.
-
Assay:
-
Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound solution, positive control, or solvent (as a blank) to the wells.
-
Mix and incubate the plate in the dark at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the this compound sample or positive control.
-
-
Calculation of Trolox Equivalent Antioxidant Capacity (TEAC): A standard curve is generated by plotting the percentage of inhibition of the ABTS•+ radical against the concentration of Trolox. The antioxidant capacity of this compound is then expressed as Trolox equivalents (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Signaling Pathway
This compound, as a potent antioxidant, is proposed to influence signaling pathways sensitive to the cellular redox state. Its vasorelaxant effects are known to be mediated by nitric oxide (NO).[2] Polyphenols can activate endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway. The antioxidant activity of this compound can help maintain the bioavailability of NO by scavenging superoxide anions, which would otherwise react with NO to form peroxynitrite, a detrimental oxidizing agent.
Caption: Proposed mechanism of this compound-mediated eNOS activation and NO production.
References
Scirpusin B cell culture viability assay (e.g., MTT, XTT) protocol
Introduction
Scirpusin B, a stilbene dimer of piceatannol, is a polyphenol found in the seeds of passion fruit (Passiflora edulis)[1][2]. Emerging research has highlighted its significant biological activities, including antioxidant, vasorelaxing, and potent anti-cancer properties[2][3]. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells, such as oral squamous cell carcinoma, by suppressing key cancer hallmark proteins including TNF-α, survivin, COX-2, cyclin D1, and VEGF-A[1]. Assessing the cytotoxic and cytostatic effects of compounds like this compound is a critical step in drug discovery and development.
This document provides detailed protocols for evaluating the effect of this compound on cell viability using two common colorimetric assays: the MTT and XTT assays. These assays are fundamental in determining the dose-dependent effects of a compound on cell proliferation and cytotoxicity.
Principle of the Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay The MTT assay is a widely used method to assess cellular metabolic activity as an indicator of cell viability[4]. In living cells, mitochondrial dehydrogenase enzymes cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product[4][5][6]. These formazan crystals are then solubilized using a detergent or organic solvent, and the resulting colored solution is quantified by measuring its absorbance at approximately 570 nm[6]. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells[5].
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay The XTT assay offers an advantage over the MTT assay as its formazan product is water-soluble, eliminating the need for a solubilization step. In this assay, the yellow XTT tetrazolium salt is reduced to a soluble orange formazan dye by mitochondrial dehydrogenases in metabolically active cells[7]. This conversion requires an intermediate electron coupling reagent. The amount of the orange formazan is quantified by measuring absorbance at approximately 450-500 nm, which correlates directly with the number of viable cells.
Experimental Workflow Overview
Caption: General experimental workflow for assessing this compound cytotoxicity using MTT or XTT assays.
Protocol 1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials and Reagents
-
This compound (stock solution prepared in DMSO, stored at -20°C)
-
96-well flat-bottom sterile tissue culture plates
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT Reagent (5 mg/mL in sterile PBS, store protected from light)[8]
-
Solubilization Solution (e.g., 0.01 M HCl in 10% SDS, or pure DMSO)[9]
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency, then trypsinize and perform a cell count.
-
Seed cells into a 96-well plate at a pre-optimized density (typically 1,000-100,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. It is recommended to test a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC₅₀ value.
-
Include a vehicle control group (cells treated with medium containing the same final concentration of DMSO as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations (or vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay Execution:
-
After incubation, add 10 µL of the 5 mg/mL MTT Reagent to each well (final concentration 0.5 mg/mL)[4].
-
Return the plate to the incubator and incubate for 2 to 4 hours, until a purple precipitate is visible under a microscope.
-
Add 100 µL of Solubilization Solution to each well. Pipette up and down to mix and ensure all formazan crystals are dissolved.
-
Leave the plate at room temperature in the dark for 2-4 hours, or overnight in a humidified incubator[4]. Shaking on an orbital shaker for 15 minutes can aid dissolution[5].
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise[4].
-
Data Analysis
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot % Cell Viability against the logarithm of this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Protocol 2: XTT Cell Viability Assay
This protocol is generally faster and more convenient than the MTT assay due to the use of a soluble formazan.
Materials and Reagents
-
This compound (stock solution prepared in DMSO, stored at -20°C)
-
96-well flat-bottom sterile tissue culture plates
-
Appropriate cell culture medium
-
XTT Cell Proliferation Assay Kit (containing XTT Reagent and an Electron Coupling Reagent/Activation Reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Experimental Procedure
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol above to seed and treat cells with various concentrations of this compound.
-
-
XTT Assay Execution:
-
Thaw the XTT Reagent and Electron Coupling Reagent at 37°C immediately before use. Mix thoroughly to ensure they are fully dissolved[7].
-
Prepare the activated XTT solution by mixing the Electron Coupling Reagent with the XTT Reagent. A common ratio is 1 part Electron Coupling Reagent to 50 parts XTT Reagent (e.g., 0.1 mL into 5 mL). Use this working solution promptly[10].
-
After the this compound treatment period, add 50 µL of the activated XTT solution to each well.
-
Gently shake the plate to ensure uniform distribution.
-
Return the plate to the incubator (37°C, 5% CO₂) and incubate for 2 to 4 hours. Incubation time should be optimized for your specific cell line.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength between 450 nm and 500 nm. A reference wavelength of ~690 nm can be used to correct for smudges or fingerprints[7].
-
Data Analysis
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability using the same formula as in the MTT assay:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the results to determine the IC₅₀ value of this compound.
Data Presentation
Quantitative results from the cell viability assays should be summarized for clear interpretation. The following table provides an example of how to present data from a 48-hour treatment with this compound.
| This compound Conc. (µM) | Mean Absorbance (450 nm) ± SD | % Cell Viability |
| 0 (Vehicle Control) | 1.254 ± 0.08 | 100% |
| 1 | 1.198 ± 0.06 | 95.5% |
| 5 | 1.051 ± 0.07 | 83.8% |
| 10 | 0.882 ± 0.05 | 70.3% |
| 25 | 0.615 ± 0.04 | 49.0% |
| 50 | 0.341 ± 0.03 | 27.2% |
| 75 | 0.188 ± 0.02 | 15.0% |
| 100 | 0.102 ± 0.02 | 8.1% |
| Note: Data are hypothetical and for illustrative purposes only. |
Proposed Mechanism of Action
Research indicates that this compound may induce cytotoxicity in cancer cells by modulating key signaling pathways that control cell proliferation, survival, and angiogenesis[1].
Caption: Proposed inhibitory action of this compound on key cancer-related proteins.
References
- 1. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - LT [thermofisher.com]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
In Vivo Administration of Scirpusin B: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Scirpusin B in animal models, based on currently available preclinical data. This compound, a stilbenoid found in various plants, including passion fruit seeds and the rhizomes of Cyperus rotundus, has garnered significant interest for its potential therapeutic applications. This document summarizes key findings and provides detailed protocols for its investigation in neurodegenerative, metabolic, and oncological disease models.
I. Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies investigating the effects of this compound.
Table 1: Neuroprotective Effects of this compound in a Scopolamine-Induced Memory Impairment Model
| Animal Model | Treatment Group | Dosage | Route of Administration | Duration | Key Findings | Reference |
| ICR Mice | This compound | 40 mg/kg | Oral gavage | 7 days | Improved learning behavior in passive avoidance tests. | [1][2][3] |
Table 2: Anti-Obesity Effects of a this compound-Containing Extract (Cirpusins®) in a High-Fat Diet-Induced Obesity Model
| Animal Model | Treatment Group | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Mice | Cirpusins® | Not specified | Oral | Not specified | Reduced weight gain. Associated with reduced levels of leptin, corticosteroids, and serum lipids. | [4] |
Table 3: In Vitro Anti-Cancer Effects of this compound
| Cell Line | Treatment Group | Concentration | Duration | Key Findings | Reference |
| SAS (Oral Squamous Cell Carcinoma) | This compound | 75 µM | 72 hours | Inhibited cell proliferation by up to 95%; Induced cell death in 40.26% of cells. | [5] |
| TTN (Oral Squamous Cell Carcinoma) | This compound | 75 µM | 72 hours | Inhibited cell proliferation by up to 83%; Induced cell death in 44.3% of cells. | [5] |
II. Experimental Protocols
A. Neuroprotective Effects in a Scopolamine-Induced Memory Impairment Model
This protocol is based on studies evaluating the neuroprotective effects of this compound in a mouse model of memory impairment.[1][2][3]
1. Animal Model:
-
Species: ICR Mice
-
Age/Weight: 6 weeks old
-
Acclimation: Acclimatize animals for at least one week before the experiment.
2. Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Passive avoidance test apparatus
3. Experimental Procedure:
-
Grouping: Divide mice into the following groups (n=5-10 per group):
-
Vehicle Control
-
Scopolamine Control
-
This compound (40 mg/kg) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Administration:
-
Administer this compound or vehicle orally once daily for 7 consecutive days.
-
On day 7, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes after the final dose of this compound to induce memory impairment.
-
-
Behavioral Testing:
-
Conduct the passive avoidance test 30 minutes after scopolamine injection to assess learning and memory. The test typically consists of a training trial and a retention trial 24 hours later.
-
-
Endpoint Analysis:
-
Record the latency to enter the dark compartment in the retention trial as a measure of memory.
-
At the end of the study, animals can be euthanized, and brain tissues collected for biochemical analysis (e.g., acetylcholinesterase activity, amyloid-beta levels).
-
B. Anti-Obesity Effects in a High-Fat Diet-Induced Model
This protocol is a general guideline based on the reported anti-obesity effects of a this compound-containing extract.[4]
1. Animal Model:
-
Species: Mice (e.g., C57BL/6J)
-
Diet: High-Fat Diet (HFD; e.g., 60% kcal from fat) to induce obesity.
2. Materials:
-
This compound or this compound-containing extract
-
Vehicle
-
High-Fat Diet and standard chow
-
Metabolic cages (for monitoring food and water intake)
3. Experimental Procedure:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce an obese phenotype.
-
Grouping:
-
Lean Control (Standard Chow)
-
HFD Control (Vehicle)
-
HFD + this compound (various doses)
-
-
Administration: Administer this compound or vehicle orally once daily for a specified period (e.g., 4-8 weeks).
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform glucose and insulin tolerance tests at baseline and end of the study.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for analysis of serum lipids (triglycerides, cholesterol), leptin, and corticosteroids.
-
Collect and weigh adipose tissue depots.
-
III. Signaling Pathways and Experimental Workflows
A. Proposed Anti-Cancer Signaling Pathway of this compound in Oral Squamous Cell Carcinoma
The following diagram illustrates the proposed mechanism by which this compound inhibits the proliferation of oral cancer cells based on in vitro findings.[5]
Caption: Proposed mechanism of this compound's anti-cancer activity.
B. Experimental Workflow for In Vivo Neuroprotection Study
This diagram outlines the key steps in an in vivo experiment to evaluate the neuroprotective effects of this compound.
References
- 1. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anti-Obesity Potential of Cyperus rotundus Extract Containing Piceatannol, Scirpusin A and this compound from Rhizomes: Preclinical and Clinical Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Scirpusin B in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scirpusin B, a stilbene dimer found in various plant sources, including passion fruit seeds, has garnered significant interest for its potential therapeutic properties. As research into its pharmacological effects and pharmacokinetic profile progresses, the need for robust and validated analytical methods for its quantification in biological matrices is paramount. These application notes provide a comprehensive overview and detailed protocols for the determination of this compound in biological samples, primarily focusing on a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. While a specific validated method for this compound is not widely published, the following protocols are adapted from established methods for structurally similar stilbenoids and polyphenols and provide a strong foundation for method development and validation.
Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the recommended technique for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and speed. This method allows for the accurate measurement of low concentrations of the analyte in complex matrices such as plasma, urine, and tissue homogenates.
Principle
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a UPLC system and detection by a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the IS.
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Serum)
This protocol is a common and straightforward method for the extraction of small molecules from plasma or serum.
Materials:
-
Blank plasma/serum (for calibration standards and quality controls)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound or another stilbenoid not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
Procedure:
-
Spike blank plasma/serum with known concentrations of this compound to prepare calibration standards and quality control (QC) samples.
-
Pipette 50 µL of the plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS solution to each tube (excluding blank matrix samples).
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to UPLC vials for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent) with an electrospray ionization (ESI) source
Chromatographic Conditions (Proposed):
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
Mass Spectrometry Conditions (Proposed):
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive (to be optimized for this compound)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be determined by infusion of this compound standard):
-
This compound: Precursor ion (e.g., [M-H]⁻) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Source Parameters (to be optimized):
-
IonSpray Voltage
-
Temperature
-
Gas 1 (Nebulizer Gas)
-
Gas 2 (Heater Gas)
-
Curtain Gas
-
Collision Gas
-
Method Validation
The proposed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank biological matrices.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at multiple QC levels (low, medium, and high).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.
-
Stability: Stability of this compound in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Data Presentation
The following tables summarize representative quantitative data that should be obtained during method validation. The values presented are based on typical performance characteristics of similar UPLC-MS/MS assays for other stilbenoids in plasma.
Table 1: Linearity and Sensitivity
| Parameter | Representative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| LOD | 0.5 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Potential Metabolic Pathways
While specific metabolic pathways for this compound are not extensively documented, stilbenoids typically undergo Phase I (oxidation) and Phase II (conjugation) metabolism. It is crucial to consider potential metabolites during method development, as they may interfere with the quantification of the parent compound or may themselves be important to quantify.
Application Notes and Protocols for Scirpusin B-Induced Vasorelaxation in Ex Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scirpusin B, a stilbene dimer found in the seeds of passion fruit (Passiflora edulis), has demonstrated significant vasorelaxant properties in ex vivo studies.[1][2] Its potential as a cardiovascular therapeutic agent warrants detailed investigation into its mechanisms of action and application in preclinical models. These application notes provide a comprehensive overview of the experimental protocols and quantitative data related to this compound-induced vasorelaxation, intended to guide researchers in this field.
The vasorelaxant effect of this compound is primarily endothelium-dependent and is mediated through the nitric oxide (NO) signaling pathway.[1] This suggests its potential in conditions associated with endothelial dysfunction.
Data Presentation
The vasorelaxant effects of this compound have been quantified in ex vivo models. The following tables summarize the key findings.
Table 1: Effect of this compound on Coronary Flow in Isolated Perfused Rat Heart
| Concentration (µM) | Increase in Coronary Flow (%) |
| 10 | 1.4 |
| 30 | 2.8 |
| 100 | 8.2 |
Data extracted from studies on isolated rat hearts using the Langendorff method.
Signaling Pathways
The primary signaling pathway implicated in this compound-induced vasorelaxation is the endothelial nitric oxide (NO) pathway. It is proposed that this compound stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) via the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, leading to the production of NO. NO then diffuses to the vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.
Experimental Protocols
Isometric Tension Studies in Isolated Rat Thoracic Aortic Rings
This protocol details the methodology for assessing the vasorelaxant effect of this compound on isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride)
-
Diclofenac
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Remove adherent connective and adipose tissues.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with 60 mM KCl. After washing and return to baseline, pre-contract the rings with 1 µM phenylephrine.
-
Once a stable contraction is achieved, add 10 µM acetylcholine to assess endothelial integrity. A relaxation of >80% indicates intact endothelium. Rings with <10% relaxation are considered endothelium-denuded.
-
-
Vasorelaxation Assay:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with 1 µM phenylephrine.
-
Once a stable plateau is reached, cumulatively add this compound at increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ M) to obtain a concentration-response curve.
-
-
Investigation of Mechanisms:
-
To investigate the role of NO, incubate endothelium-intact rings with a nitric oxide synthase inhibitor, such as L-NAME (e.g., 100 µM), for 20-30 minutes before pre-contraction with phenylephrine and subsequent addition of this compound.
-
To investigate the role of prostanoids, incubate endothelium-intact rings with a cyclooxygenase inhibitor, such as diclofenac (e.g., 10 µM), for 20-30 minutes before the vasorelaxation assay.
-
Langendorff Isolated Perfused Heart Model
This protocol is used to assess the effect of this compound on coronary circulation.
Materials:
-
Male Fischer 344 rats (5-6 months old)
-
Modified Krebs-Henseleit solution (aerated with 95% O2 and 5% CO2, 37°C)
-
Langendorff perfusion system
-
Electromagnetic flow meter
-
This compound
-
L-NAME
-
Diclofenac
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 75 cmH₂O).
-
-
Coronary Flow Measurement:
-
Allow the heart to stabilize for a period of time.
-
Continuously measure coronary flow using an electromagnetic flow meter.
-
-
Drug Administration:
-
Inject this compound as a bolus into the aortic cannula at various concentrations (e.g., 10, 30, and 100 µM).
-
Record the changes in coronary flow.
-
-
Inhibitor Studies:
-
To investigate the mechanism, pre-treat the heart with L-NAME or diclofenac by adding the inhibitor to the perfusion solution before administering this compound.
-
Conclusion
The provided application notes and protocols offer a detailed framework for researchers to investigate the vasorelaxant properties of this compound. The data indicates a potent, endothelium-dependent vasorelaxation mediated by the nitric oxide pathway. Further studies are warranted to fully elucidate the complete signaling cascade and to explore the therapeutic potential of this compound in cardiovascular diseases.
References
Application Notes & Protocols: Scirpusin B in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. Key pathological hallmarks include oxidative stress, neuroinflammation, protein aggregation (e.g., amyloid-beta (Aβ) and tau), and neuronal cell death[1][2]. Scirpusin B, a stilbene dimer of piceatannol found in passion fruit seeds, has emerged as a promising polyphenolic compound for studying these disease mechanisms[3][4]. Its potent antioxidant, anti-inflammatory, and anti-aggregation properties make it a valuable tool for investigating potential therapeutic strategies in various neurodegenerative disease models[4][5].
These application notes provide a comprehensive overview of the use of this compound, including its mechanisms of action, quantitative efficacy data, and detailed protocols for its application in relevant in vitro and in vivo models.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms. It is a potent antioxidant that directly scavenges reactive oxygen species (ROS), which are known to contribute to neuronal damage and accelerate Aβ aggregation[1][3]. Furthermore, it exhibits significant anti-inflammatory and enzyme-inhibitory activities relevant to neurodegeneration.
Key Signaling Pathways
The neuroprotective effects of this compound can be attributed to its modulation of several key cellular pathways. As a polyphenol with strong antioxidant properties, it is hypothesized to activate the Nrf2/ARE pathway, a primary regulator of endogenous antioxidant responses[6][7]. It also directly interferes with the pathological cascade of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and the aggregation of Aβ peptides[3].
Data Presentation: Efficacy in Neurodegenerative Models
The following tables summarize the quantitative data on this compound's efficacy from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Model System | Metric | Result | Reference |
| Enzyme Inhibition | Cell-free | IC₅₀ (AChE Inhibition) | 62.9 µM | [3][8] |
| Anti-Aggregation | Cell-free (Thioflavin T) | IC₅₀ (Aβ₁₋₄₂ Aggregation) | 0.63 µM | [3] |
| Neuroprotection | SH-SY5Y Cells + 40 µg/mL Aβ₂₅₋₃₅ | % Cell Viability | Significant increase at 0.5, 1.0, 2.0, and 5.0 µM | [3] |
| Antioxidant | Cell-free (DPPH Assay) | Antioxidant Activity | Potent radical scavenging activity noted | [4] |
Table 2: In Vivo Efficacy of this compound
| Disease Model | Animal | Treatment | Outcome | Reference |
| Memory Impairment | Scopolamine-induced ICR Mice | 40 mg/kg daily for 7 days | Improved learning behavior in passive avoidance tests | [8] |
Experimental Protocols & Workflows
Detailed protocols for key experiments are provided below. These are intended as a guide and may require optimization for specific laboratory conditions.
Experimental Workflow: In Vitro Neuroprotection Study
This diagram outlines a typical workflow for assessing the neuroprotective effects of this compound against a toxin like amyloid-beta.
Protocol: Inhibition of Aβ₁₋₄₂ Aggregation (In Vitro)
This protocol is based on the Thioflavin T (ThT) fluorescence assay, which measures the formation of amyloid fibrils.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
This compound (and other test compounds)
-
DMSO (for dissolving compounds)
-
Phosphate-buffered saline (PBS) or similar assay buffer
-
96-well black plates
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~486 nm)
Procedure:
-
Preparation of Aβ₁₋₄₂: Reconstitute lyophilized Aβ₁₋₄₂ peptide in an appropriate solvent (e.g., hexafluoroisopropanol), aliquot, and evaporate the solvent. Store aliquots at -80°C. Before use, dissolve an aliquot in a small amount of DMSO and dilute to the final working concentration in the assay buffer.
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions to achieve final assay concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 µM)[3]. An equal volume of DMSO should be used as the vehicle control.
-
Assay Setup: In a 96-well black plate, combine the Aβ₁₋₄₂ solution, ThT solution, and either this compound dilution or vehicle control.
-
Incubation: Seal the plate and incubate at 37°C with continuous shaking for 24 hours to promote aggregation[3].
-
Measurement: Measure the fluorescence intensity at time 0 and after 24 hours.
-
Calculation: Calculate the percentage inhibition of aggregation using the following formula: % Inhibition = [ (Fluorescence_control - Fluorescence_blank) - (Fluorescence_sample - Fluorescence_blank) ] / (Fluorescence_control - Fluorescence_blank) * 100
-
Control: Aβ₁₋₄₂ + ThT + DMSO
-
Sample: Aβ₁₋₄₂ + ThT + this compound
-
Blank: Buffer + ThT + DMSO
-
-
Data Analysis: Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value.
Protocol: Neuroprotection in SH-SY5Y Cell Model
This protocol assesses the ability of this compound to protect neuronal cells from Aβ-induced toxicity.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Aβ₂₅₋₃₅ peptide
-
This compound
-
MTT reagent or other viability assay kit (e.g., PrestoBlue)
-
96-well cell culture plates
-
Plate reader for absorbance or fluorescence
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.5 to 5.0 µM)[3]. A vehicle control (DMSO) group should be included. Incubate for 1-2 hours.
-
Toxin Addition: Add Aβ₂₅₋₃₅ peptide to the wells to a final concentration known to induce toxicity (e.g., 40 µg/mL)[3]. Include a "blank" group with cells and vehicle only (no toxin) and a "control" group with cells, vehicle, and toxin.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment:
-
Remove the medium from the wells.
-
Add the viability reagent (e.g., MTT solution) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis: Normalize the results to the "blank" group (considered 100% viability). Compare the viability of this compound-treated groups to the "control" group (toxin only) to determine the protective effect. Statistical analysis (e.g., ANOVA) should be performed.
Protocol: Scopolamine-Induced Memory Impairment Model (In Vivo)
This protocol outlines an animal model for assessing the effects of this compound on learning and memory deficits. All animal experiments must be conducted in accordance with approved institutional animal care guidelines.
Materials:
-
ICR mice or other suitable rodent strain
-
This compound
-
Scopolamine hydrochloride
-
Vehicle for administration (e.g., saline, carboxymethyl cellulose)
-
Passive avoidance test apparatus
-
Donepezil (as a positive control)
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment begins.
-
Grouping: Randomly divide the mice into groups (N=5-10 per group): Blank (vehicle only), Control (vehicle + scopolamine), Positive Control (Donepezil + scopolamine), and Test (this compound + scopolamine).
-
Pre-treatment: Administer this compound (e.g., 40 mg/kg) or the respective control substances orally once daily for a set period (e.g., 7 or 18 days)[3][8].
-
Memory Impairment Induction: On the final day(s) of the experiment, induce amnesia by injecting scopolamine intraperitoneally approximately 30 minutes before behavioral testing.
-
Behavioral Testing (Passive Avoidance Test):
-
Acquisition Trial: Place each mouse in the light compartment of the apparatus. When it enters the dark compartment, deliver a mild foot shock.
-
Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). Longer latencies indicate better memory retention.
-
-
Data Analysis: Compare the step-through latencies between the different groups using appropriate statistical tests. An increase in latency in the this compound group compared to the scopolamine control group indicates improved learning and memory.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in compliance with laboratory safety and ethical guidelines.
References
- 1. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuroscirn.org [neuroscirn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Scirpusin B in α-Glucosidase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scirpusin B, a stilbenoid found in various plant species, has garnered significant interest for its potential therapeutic properties, including its role as an α-glucosidase inhibitor. α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes mellitus. This document provides detailed application notes and protocols for the use of this compound in α-glucosidase inhibition assays, aimed at facilitating research and development in this area.
Data Presentation
The inhibitory potency of this compound against α-glucosidase is quantified by its half-maximal inhibitory concentration (IC50). While direct comparative studies are limited, the available data indicates that this compound is a potent inhibitor of α-glucosidase. For comparative purposes, the IC50 value of Acarbose, a commercially available α-glucosidase inhibitor, is also presented. It is important to note that IC50 values for Acarbose can vary significantly depending on the experimental conditions.[1]
| Compound | α-Glucosidase IC50 (µg/mL) | α-Glucosidase IC50 (µM)¹ | Acarbose IC50 (µg/mL) (Reference Range) |
| This compound | 2.32 ± 0.04 | ~4.2 | 25.50 - 2450 |
¹Molar concentration is an approximation based on the molecular weight of this compound (548.5 g/mol ). A study on passion fruit seed waste identified this compound as a potent inhibitor of α-glucosidase with an IC50 value of 2.32 ± 0.04 µg/mL. The standard drug acarbose has shown a wide range of IC50 values in various studies, from as low as 25.50 ± 0.45 μg/mL to as high as 2450 ± 24 μg/mL, depending on the specific assay conditions.[2][3]
Experimental Protocols
This section provides a detailed methodology for conducting an in vitro α-glucosidase inhibition assay using this compound.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (e.g., 0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Solutions:
-
Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer and adjust the pH to 6.8.
-
α-Glucosidase Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of a suitable unit/mL (e.g., 1 U/mL).
-
pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration of (e.g., 5 mM).
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay.
-
Acarbose Solution: Prepare a stock solution of Acarbose in phosphate buffer and dilute as needed.
-
-
Assay Procedure:
-
Add 50 µL of the α-glucosidase solution to each well of a 96-well microplate.
-
Add 50 µL of the this compound working solutions (or Acarbose for the positive control, or buffer for the blank) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for a further 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
Abs_sample is the absorbance of the sample (enzyme, substrate, and this compound).
-
-
The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the different concentrations of this compound.
-
Visualizations
Mechanism of α-Glucosidase Inhibition
The precise kinetic mechanism of α-glucosidase inhibition by this compound has not been definitively established in the reviewed literature. Generally, inhibitors can act through competitive, non-competitive, uncompetitive, or mixed-type inhibition. A Lineweaver-Burk plot is a graphical representation used to determine the mode of enzyme inhibition.
Caption: General mechanisms of enzyme inhibition.
Experimental Workflow for α-Glucosidase Inhibition Assay
The following diagram outlines the key steps in the experimental workflow for determining the α-glucosidase inhibitory activity of this compound.
Caption: Workflow for α-glucosidase inhibition assay.
Conclusion
This compound demonstrates significant inhibitory activity against α-glucosidase, highlighting its potential as a natural compound for the management of hyperglycemia. The provided protocol offers a standardized method for researchers to investigate and quantify this inhibitory effect. Further studies, particularly kinetic analyses, are warranted to fully elucidate the mechanism of action of this compound, which will be crucial for its future development as a therapeutic agent.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha glucosidase inhibition activity of phenolic fraction from Simarouba glauca: An in-vitro, in-silico and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Scirpusin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Scirpusin B in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyphenolic compound, specifically a dimer of piceatannol, naturally found in sources like passion fruit seeds.[1][2][3] Like many polyphenols, this compound has low water solubility due to its complex structure, which can limit its application in biological assays and preclinical studies that require aqueous buffer systems.[4]
Q2: What are the primary methods to improve the aqueous solubility of this compound?
While specific data for this compound is limited, established techniques for structurally similar, poorly soluble polyphenols can be applied. These include:
-
pH Adjustment: Modifying the pH of the aqueous solution can ionize the phenolic hydroxyl groups of this compound, increasing its solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.
-
Cyclodextrin Inclusion Complexation: Encapsulating the nonpolar regions of this compound within the hydrophobic cavity of cyclodextrins can significantly improve its aqueous solubility.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, thereby improving its dissolution rate and solubility.
Q3: Are there any known signaling pathways affected by this compound?
Yes, research indicates that this compound can modulate several signaling pathways. For instance, in oral cancer cells, it has been shown to suppress cancer hallmark proteins such as TNF-α, survivin, COX-2, cyclin D1, and VEGF-A.[5] Additionally, its vasorelaxant effects are suggested to be mediated through the production of nitric oxide (NO) and vasodilating prostanoids.[6]
Troubleshooting Guides & Experimental Protocols
Issue 1: this compound precipitates out of my aqueous buffer.
Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.
Solutions:
-
Protocol 1: pH Adjustment
-
Principle: The solubility of phenolic compounds like this compound can be pH-dependent.[7][8][9][10][11][12][13][14] Increasing the pH of the solution can deprotonate the hydroxyl groups, leading to increased solubility.
-
Experimental Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Prepare a series of aqueous buffers with varying pH values (e.g., from pH 6.0 to 9.0).
-
Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.
-
Observe for any precipitation. Determine the lowest pH at which this compound remains in solution.
-
Note: Ensure that the final concentration of the organic solvent is compatible with your experimental system and that the pH of the final solution is suitable for your assay.
-
-
-
Protocol 2: Use of Co-solvents
-
Principle: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[15][16][17][18][19][20]
-
Experimental Protocol:
-
Prepare stock solutions of this compound in water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare a series of aqueous solutions containing different percentages of the co-solvent (e.g., 1%, 5%, 10% v/v).
-
Add the this compound stock solution to the co-solvent/water mixtures to the desired final concentration.
-
Determine the minimum percentage of co-solvent required to maintain this compound in solution.
-
Caution: High concentrations of organic solvents may affect cell viability or protein activity. Always include appropriate vehicle controls in your experiments.
-
-
Issue 2: The required concentration of this compound for my experiment is too high to be achieved with simple pH adjustment or co-solvents.
Cause: The intrinsic solubility of this compound is very low, requiring more advanced formulation strategies.
Solutions:
-
Protocol 3: Cyclodextrin Inclusion Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, forming a more water-soluble complex.[21][22][23][24]
-
Experimental Protocol (Kneading Method):
-
Weigh out this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in a specific molar ratio (e.g., 1:1, 1:2).
-
Place the powders in a mortar.
-
Add a small amount of a hydroalcoholic mixture (e.g., ethanol:water 1:1 v/v) to form a thick paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Test the solubility of the prepared complex in your aqueous buffer.
-
-
-
Protocol 4: Solid Dispersion
-
Principle: Dispersing this compound in a hydrophilic carrier matrix can enhance its dissolution by reducing particle size and improving wettability.
-
Experimental Protocol (Solvent Evaporation Method):
-
Select a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolve both this compound and the carrier in a common volatile organic solvent (e.g., ethanol, acetone) at a chosen ratio (e.g., 1:5, 1:10 w/w drug to carrier).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film in a vacuum oven to remove any residual solvent.
-
Scrape off the solid dispersion and pulverize it.
-
Evaluate the solubility and dissolution rate of the resulting powder in the desired aqueous medium.
-
-
Data Presentation
Table 1: Comparison of Solubilization Methods for Poorly Soluble Polyphenols (Illustrative Data)
| Method | Carrier/Vehicle | Drug:Carrier Ratio | Solubility Enhancement (Fold Increase) |
| pH Adjustment | pH 8.0 Buffer | N/A | 5 - 10 |
| Co-solvent | 10% Ethanol in Water | N/A | 10 - 50 |
| Cyclodextrin Complex | HP-β-CD | 1:2 Molar Ratio | 50 - 500 |
| Solid Dispersion | PVP K30 | 1:10 (w/w) | 100 - 1000 |
| Nanoparticle | PLGA | N/A | > 1000 |
Note: This table provides illustrative data based on typical solubility enhancements observed for other poorly soluble polyphenols. Actual results for this compound may vary and require experimental determination.
Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for improving and evaluating the solubility of this compound.
Caption: Postulated signaling pathways modulated by this compound.
References
- 1. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 8. Polymers with pH-dependent solubility: possibility of use in the formulation of gastroresistant and controlled-release matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aminer.org [aminer.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Enhancing sulfasalazine solubility in supercritical carbon dioxide with ethanol cosolvent: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. gala.gre.ac.uk [gala.gre.ac.uk]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aphinfo.com [aphinfo.com]
- 22. iosrphr.org [iosrphr.org]
- 23. crsubscription.com [crsubscription.com]
- 24. researchgate.net [researchgate.net]
Scirpusin B stability under different pH and temperature conditions
Technical Support Center: Scirpusin B Stability
This technical support center provides guidance on the stability of this compound under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in solutions of varying pH?
While specific stability data for this compound is limited, data from its structural analog, resveratrol, a well-studied stilbenoid, can offer valuable insights. This compound is a dimer of piceatannol, which is structurally similar to resveratrol. Generally, stilbenoids like resveratrol exhibit high stability in acidic to neutral conditions but degrade rapidly in alkaline environments.[1][2] It is anticipated that this compound would follow a similar trend. Degradation in alkaline solutions is often due to hydrolysis.[2]
Q2: What is the effect of temperature on the stability of this compound?
Elevated temperatures are known to accelerate the degradation of polyphenolic compounds, including stilbenoids.[2][3] For piceatannol, the monomeric unit of this compound, it has been suggested that its biological activity can be preserved at temperatures ranging from 50–80°C. However, temperatures exceeding 150°C may lead to degradation.[4] Therefore, for long-term storage of this compound solutions, refrigeration or freezing is recommended.
Q3: Are there other factors that can affect this compound stability?
Yes, exposure to light, particularly UV light, can cause isomerization of stilbenoids from the trans- to the cis- form, which may alter their biological activity.[5][6] It is therefore crucial to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
Q4: What are the best practices for preparing and storing this compound stock solutions?
To ensure the stability of your this compound stock solutions, we recommend the following:
-
Solvent: Dissolve this compound in a suitable organic solvent such as ethanol or DMSO.[7]
-
Buffering: For aqueous solutions, use a buffer system to maintain a slightly acidic to neutral pH (pH < 7).
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.
-
Light Protection: Always store solutions in light-protected containers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to inappropriate pH or temperature. | Ensure that the pH of your experimental media is below 7.0. If the experiment requires a higher pH, minimize the incubation time. Avoid high temperatures unless investigating thermal effects. |
| Inconsistent results between experimental batches. | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify the integrity of your compound using analytical methods like HPLC. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products or isomers. | Review your experimental conditions (pH, temperature, light exposure). Characterize the unknown peaks using mass spectrometry to identify potential degradation products. |
Data on Stability of Structurally Related Stilbenoids
Disclaimer: The following data is for resveratrol and should be used as a general guideline for this compound due to the lack of specific stability data for the latter.
Table 1: pH-Dependent Stability of Resveratrol
| pH | Stability | Half-life (at 37°C) | Reference(s) |
| 1.2 | Stable for over 90 days | Not applicable | [2] |
| 1-7 | Stable for at least 28 days | Not applicable | [2] |
| 7.4 | Degradation begins | < 3 days | [2] |
| 8.0 | Rapid degradation | < 10 hours | [2] |
| 10.0 | Very rapid degradation | < 5 minutes | [2] |
Table 2: Temperature-Dependent Degradation of Resveratrol
| Temperature | Degradation | Reference(s) |
| 125°C (20 min) | ~17% degradation | [2] |
| 150°C (20 min) | ~39% degradation | [2] |
| 175°C (20 min) | ~70% degradation | [2] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation (stress testing) study to determine the intrinsic stability of this compound.[8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and alkaline samples if necessary.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective Extraction of Piceatannol from Passiflora edulis by-Products: Application of HSPs Strategy and Inhibition of Neurodegenerative Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Overcoming Challenges in the Oral Bioavailability of Scirpusin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental investigation of Scirpusin B's oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic effects?
This compound is a polyphenol, specifically a dimer of piceatannol.[1] It is found in sources such as passion fruit (Passiflora edulis) seeds and has demonstrated several promising biological activities, including strong antioxidant and vasorelaxing effects.[1] Research also suggests it may have antidiabetic properties by inhibiting carbohydrate-digesting enzymes, as well as antibacterial and anti-oral cancer activities.[2][3]
Q2: What are the likely challenges affecting the oral bioavailability of this compound?
While specific data on this compound's oral bioavailability is limited, polyphenols as a class typically face several challenges that can significantly reduce their systemic exposure after oral administration. These challenges are likely to apply to this compound and include:
-
Poor Aqueous Solubility: Many polyphenols have low solubility in water, which can limit their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[4][5]
-
Extensive First-Pass Metabolism: After absorption from the gut, a drug passes through the liver via the portal vein before reaching systemic circulation.[6] The gut wall and liver contain enzymes that can extensively metabolize polyphenols, reducing the amount of the active compound that reaches the rest of the body.[7][8]
-
P-glycoprotein (P-gp) Mediated Efflux: P-glycoprotein is a transporter protein found in the intestinal epithelium that can actively pump absorbed drugs back into the GI lumen, thereby limiting their net absorption.[9][10] Many polyphenolic compounds are substrates for P-gp.[11]
-
Chemical Instability: The chemical structure of polyphenols can be unstable in the varying pH environments of the GI tract, leading to degradation before absorption can occur.[4]
Q3: How can I improve the solubility of this compound for my in vitro and in vivo experiments?
Improving the solubility of poorly soluble compounds like this compound is a critical first step. Here are some common strategies:
-
Co-solvents: For in vitro assays, using a small percentage of a biocompatible solvent such as DMSO can help dissolve this compound.[12] However, the concentration of the co-solvent should be carefully controlled to avoid cellular toxicity.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Investigating the solubility of this compound across a range of pH values may identify conditions that improve its dissolution.
-
Formulation Strategies: For in vivo studies, more advanced formulation approaches are often necessary. These can include:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and enhance its absorption.[11][13][14]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can prevent its crystallization and improve its dissolution rate.[15]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[15]
-
Q4: What is the potential impact of first-pass metabolism on this compound, and how can I assess it?
First-pass metabolism in the intestine and liver is a major barrier for many orally administered drugs, leading to reduced bioavailability.[16] For this compound, this could involve phase I (e.g., oxidation) and phase II (e.g., glucuronidation, sulfation) metabolic reactions.[8] To assess the impact of first-pass metabolism, you can perform the following experiments:
-
In Vitro Metabolic Stability Assays: Incubating this compound with liver microsomes or S9 fractions (which contain metabolizing enzymes) can help determine its metabolic rate and identify the major metabolites formed.
-
Caco-2 Cell Monolayer Assay: This in vitro model of the intestinal epithelium can be used to study both the permeability and metabolism of this compound as it crosses the intestinal barrier.
-
Pharmacokinetic Studies in Animal Models: Comparing the area under the curve (AUC) of plasma concentration-time profiles after intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability (F%). A low F% value often indicates significant first-pass metabolism and/or poor absorption.
Q5: How do I determine if this compound is a substrate for P-glycoprotein efflux?
P-glycoprotein efflux can significantly limit the intestinal absorption of drugs.[17] To investigate if this compound is a P-gp substrate, you can use the following methods:
-
Caco-2 Bidirectional Permeability Assay: This is the gold standard in vitro method. The transport of this compound is measured in both directions across a Caco-2 cell monolayer: from the apical (gut lumen) to the basolateral (blood) side (A-to-B) and from the basolateral to the apical side (B-to-A). A B-to-A/A-to-B efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Inhibition of Efflux: The bidirectional permeability assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar).[10][18] A significant reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of P-gp.
Troubleshooting Guides
Problem: Very low or undetectable plasma concentrations of this compound after oral administration in an animal model.
This is a common issue when working with novel polyphenolic compounds. The following troubleshooting guide can help you systematically identify the cause.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility / Dissolution | 1. Analyze the formulation: Is this compound fully dissolved in the vehicle before administration? | If the compound is not dissolved, its absorption will be limited by its dissolution rate in the GI tract. |
| 2. Perform in vitro dissolution testing of your formulation in simulated gastric and intestinal fluids. | This will help determine if the drug is being released from its dosage form at a sufficient rate. | |
| 3. Consider pre-formulation studies to improve solubility (e.g., nanoformulations).[13][19] | Enhancing solubility is often the most critical step to improving oral absorption.[15] | |
| Extensive First-Pass Metabolism | 1. Conduct an in vitro metabolic stability assay using liver microsomes. | This will provide an estimate of how quickly this compound is metabolized by the liver. |
| 2. Administer this compound intravenously (IV) to the same animal model. | Comparing the plasma exposure after IV and oral dosing will help calculate the absolute bioavailability and differentiate between poor absorption and high first-pass clearance.[6] | |
| 3. Analyze plasma and feces for metabolites. | Identifying the major metabolites can confirm that metabolism is a significant barrier. | |
| P-glycoprotein (P-gp) Mediated Efflux | 1. Perform a Caco-2 bidirectional permeability assay. | An efflux ratio >2 suggests that P-gp is actively pumping this compound back into the gut lumen. |
| 2. Co-administer this compound with a P-gp inhibitor in your animal model. | A significant increase in plasma concentration in the presence of the inhibitor would confirm the role of P-gp in limiting its absorption in vivo.[9] | |
| Chemical or Metabolic Instability in the GI Tract | 1. Assess the stability of this compound in simulated gastric fluid (low pH) and simulated intestinal fluid (neutral pH). | This will determine if the compound is degrading in the GI tract before it has a chance to be absorbed.[4] |
| 2. Investigate potential metabolism by gut microbiota. | The enzymes produced by gut bacteria can also metabolize polyphenols. | |
| Analytical Method Issues | 1. Verify the limit of quantification (LOQ) of your analytical method (e.g., LC-MS/MS). | The plasma concentrations might be below the detection limit of your current method. |
| 2. Check for potential matrix effects or poor recovery during sample preparation. | These issues can lead to an underestimation of the actual plasma concentration. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data for a hypothetical polyphenol with properties similar to what might be expected for this compound. This data is for educational purposes to guide experimental design and data presentation, as specific quantitative data for this compound is not yet widely available.
Table 1: Illustrative Solubility Data for a Hypothetical Polyphenol
| Solvent/Medium | pH | Solubility (µg/mL) |
| Deionized Water | 7.0 | < 1.0 |
| Phosphate Buffered Saline (PBS) | 7.4 | < 1.0 |
| Simulated Gastric Fluid (SGF) | 1.2 | 5.2 ± 0.8 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 2.5 ± 0.4 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 10.8 ± 1.5 |
| 5% DMSO in PBS | 7.4 | 55.3 ± 4.1 |
Table 2: Illustrative Pharmacokinetic Parameters for a Hypothetical Polyphenol in Rats (10 mg/kg dose)
| Parameter | Oral Administration (Suspension) | Intravenous Administration | Oral Administration (Nanoformulation) |
| Cmax (ng/mL) | 25 ± 8 | 850 ± 120 | 150 ± 35 |
| Tmax (h) | 0.5 | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | 45 ± 12 | 1100 ± 210 | 440 ± 98 |
| Absolute Bioavailability (F%) | 4.1% | - | 40.0% |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for P-gp efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is used on both the apical (AP) and basolateral (BL) sides of the monolayer.
-
Apical to Basolateral (A-to-B) Transport:
-
The transport buffer on the AP side is replaced with a solution of this compound in the transport buffer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the BL side, and the volume is replaced with fresh transport buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
The experiment is repeated in the reverse direction, with the this compound solution added to the BL side and samples taken from the AP side.
-
-
(Optional) Inhibition Study: The bidirectional transport experiment is repeated in the presence of a P-gp inhibitor (e.g., 10 µM verapamil) added to both sides of the monolayer.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method such as LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the filter, and C₀ is the initial concentration.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B).
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the in vitro metabolic stability of this compound in the presence of liver enzymes.
Methodology:
-
Reagents: Rat, mouse, or human liver microsomes; NADPH regenerating system (NRS); this compound; control compounds (one high clearance and one low clearance).
-
Incubation:
-
A reaction mixture is prepared containing liver microsomes and buffer in a 96-well plate.
-
This compound is added to the mixture and pre-incubated at 37°C.
-
The metabolic reaction is initiated by adding the pre-warmed NRS.
-
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Analysis: The concentration of this compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis:
-
The natural logarithm of the percentage of this compound remaining is plotted against time.
-
The slope of the linear portion of the curve gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration in the incubation.
-
Visualizations
Caption: Key challenges limiting the oral bioavailability of polyphenols like this compound.
Caption: A stepwise workflow for the comprehensive assessment of this compound's oral bioavailability.
References
- 1. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 7. mdpi.com [mdpi.com]
- 8. Review: first-pass metabolism by the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ori.umkc.edu [ori.umkc.edu]
- 10. P-Glycoprotein–Mediated Efflux Reduces the In Vivo Efficacy of a Therapeutic Targeting the Gastrointestinal Parasite Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Curcumin Oral Bioavailability Through Nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral bioavailability of curcumin: problems and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharm-int.com [pharm-int.com]
- 16. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. P-glycoprotein drug efflux pump involved in the mechanisms of intrinsic drug resistance in various colon cancer cell lines. Evidence for a saturation of active daunorubicin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Technical Support Center: Optimizing Scirpusin B Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Scirpusin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a mouse model?
A recent study on scopolamine-induced memory impairment in ICR mice used a daily oral dose of 40 mg/kg of this compound with observed efficacy.[1] For a new indication or model, a dose-range finding study is recommended. A suggested starting range for a dose-finding study could be 5, 10, 20, 40, and 80 mg/kg.[2]
Q2: How does the efficacy of this compound compare to its monomer, piceatannol?
In vitro, this compound has demonstrated fourfold greater acetylcholinesterase (AChE)-inhibitory activity than piceatannol.[1] Conversely, piceatannol showed twofold greater anti-amyloid-β1-42 peptide aggregation activity.[1] Ex vivo, this compound exerted a greater antioxidant and vasorelaxant effect compared to piceatannol.[3] In an in vivo memory impairment model, a 40 mg/kg dose of this compound showed comparable effects to a 50 mg/kg dose of piceatannol.[1]
Q3: What is the known oral bioavailability of this compound?
The oral bioavailability of this compound is known to be low. In pharmacokinetic studies of a standardized extract containing this compound, the plasma concentration of this compound was below the limit of quantification. This suggests that strategies to enhance bioavailability may be necessary for effective systemic delivery.
Q4: What are some potential signaling pathways modulated by this compound?
In vitro and ex vivo studies suggest that this compound may modulate the following signaling pathways:
-
Nitric Oxide (NO) Pathway: this compound has been shown to induce vasorelaxation via NO derived from the endothelium.[3][4]
-
Anti-inflammatory and Anti-cancer Pathways: this compound has been observed to suppress cancer hallmark proteins such as TNF-α, survivin, COX-2, cyclin D1, and VEGF-A.[5] These proteins are often regulated by upstream signaling pathways like NF-κB and MAPK.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The initial dose may be too low. Conduct a dose-response study to determine the optimal effective dose. Consider a dose escalation design. |
| Low Bioavailability | This compound has poor oral bioavailability. Consider formulation strategies to enhance absorption, such as using nanoemulsions, solid lipid nanoparticles, or co-precipitation with proteins.[6][7][8][9] The co-administration of bioavailability enhancers like piperine could also be explored. |
| Poor Solubility | This compound is a hydrophobic polyphenol.[6][9] Ensure the compound is fully solubilized in the vehicle before administration. See the "Vehicle Selection for Hydrophobic Compounds" guide below. |
| Rapid Metabolism | Polyphenols can be rapidly metabolized. Consider more frequent dosing or a different route of administration (e.g., intraperitoneal) if oral administration proves ineffective, though this may alter the pharmacokinetic profile. |
Issue 2: Animal Distress or Adverse Events During Oral Gavage
| Possible Cause | Troubleshooting Step |
| Improper Gavage Technique | Ensure personnel are properly trained in oral gavage techniques for the specific animal model. The head and neck should be properly aligned to ensure the gavage needle enters the esophagus and not the trachea.[10][11][12][13] |
| Irritation from Vehicle | The chosen vehicle may be causing irritation to the gastrointestinal tract. Test the vehicle alone in a control group to assess for any adverse effects. |
| Compound Precipitation | The compound may be precipitating out of the solution, causing irritation or blockage. Ensure the formulation is stable and homogenous. |
| Animal Stress | Oral gavage can be stressful for animals.[5] Handle animals gently and consider habituating them to the procedure. Coating the gavage needle with a sucrose solution may improve acceptance.[5][13] |
Data Summary
In Vivo Dosage of this compound and a this compound-Containing Extract
| Compound/Extract | Animal Model | Dosage | Route | Observed Effect | Reference |
| This compound | ICR Mice | 40 mg/kg/day | Oral | Improved learning and memory in a scopolamine-induced impairment model. | [1] |
| Cirpusins® Extract | Sprague-Dawley Rats | 50, 100, 200 mg/kg | Oral | Reduction in weight gain in high-fat diet-induced obese mice. | [7] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Oral Administration in Mice
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
-
Animal Model: Select a suitable mouse strain, age, and sex for the intended study.
-
Dose Selection:
-
Group Allocation: Randomly assign animals to treatment groups (n=5-10 per group), including a vehicle control group.
-
Vehicle Selection: Choose an appropriate vehicle for this compound. For hydrophobic compounds, consider options like corn oil, carboxymethylcellulose (CMC), or specialized formulations. See the "Vehicle Selection for Hydrophobic Compounds" guide below.
-
Administration: Administer this compound or vehicle by oral gavage daily for a predetermined period (e.g., 7-14 days).
-
Monitoring:
-
Observe animals for clinical signs of toxicity at least twice daily.
-
Record body weight daily.
-
At the end of the study, collect blood for hematology and serum biochemistry.
-
Perform a gross necropsy and collect organs for histopathological examination.
-
-
Endpoint Analysis: Analyze the collected data to determine the Maximum Tolerated Dose (MTD) and to identify a range of effective and non-toxic doses for subsequent efficacy studies.
Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol provides a framework for assessing the acute toxicity of this compound.
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Starting Dose: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg. Given the available data, a starting dose of 300 mg/kg may be appropriate.
-
Dosing Procedure:
-
Dose a group of three animals with the starting dose.
-
Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
-
Stepwise Dosing:
-
If no mortality occurs, dose a new group of three animals at the next highest fixed dose level.
-
If mortality occurs, the study is stopped, and the toxicity is classified based on the dose at which mortality was observed.
-
-
Data Collection: Record all instances of mortality, clinical signs of toxicity, body weight changes, and any gross pathological findings.
Vehicle Selection for Hydrophobic Compounds
| Vehicle | Advantages | Disadvantages | Considerations |
| Corn Oil/Vegetable Oils | Good for highly lipophilic compounds. | Can influence lipid metabolism. | Ensure the oil is fresh and free of peroxides. |
| Carboxymethylcellulose (CMC) | Forms a suspension for insoluble compounds. | May not be suitable for all compounds; can be difficult to prepare homogeneously. | Use a low viscosity grade of CMC (e.g., 0.5-1%). |
| Polyethylene Glycol (PEG) | Solubilizes a wide range of compounds. | Can have physiological effects at higher concentrations. | PEG 300 and 400 are commonly used. |
| Tween 80/Cremophor EL | Surfactants that can improve solubility and absorption. | Can cause hypersensitivity reactions and have their own biological effects. | Use at the lowest effective concentration. |
| Cyclodextrins | Can form inclusion complexes to enhance solubility. | May alter the pharmacokinetic profile of the compound. | Hydroxypropyl-β-cyclodextrin is a common choice.[8] |
Visualizations
Caption: Workflow for in vivo dose optimization.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Supramolecular delivery systems for polyphenols: A green approach to predict in vivo permeability through an in vitro setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and Naringin as Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. instechlabs.com [instechlabs.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scirpusin B and Piceatannol HPLC Separation
Welcome to the technical support center for troubleshooting the HPLC separation of Scirpusin B and piceatannol. This guide provides in-depth answers to common issues encountered during the chromatographic analysis of these structurally similar stilbenoids.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific challenges you may face during your experiments.
Question 1: Why are my piceatannol and this compound peaks co-eluting or showing poor resolution?
Answer:
Peak co-elution or poor resolution between piceatannol and this compound is the most common challenge in their HPLC analysis. This is primarily due to their high structural similarity, as this compound is a dimer of piceatannol.[1] Several factors in your HPLC method can be optimized to improve separation.
Here is a logical workflow to troubleshoot and improve peak resolution:
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
Question 2: What are typical starting conditions for separating piceatannol and this compound?
Answer:
Based on published methods, a good starting point for developing your separation method would be a reversed-phase C18 column with a water/methanol or water/acetonitrile mobile phase containing a small amount of acid, typically formic acid.
Here is a summary of conditions reported in the literature that have been used for the analysis of piceatannol and related stilbenes.
| Parameter | Condition 1 | Condition 2 |
| Column | Waters ACE Equivalence C18 (250 x 4.6 mm, 5 µm)[2] | Agilent Poroshell 120 C18 (100 x 4.6 mm, 2.7 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[2][4] | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Methanol with 0.1% Formic Acid[2][4] | Acetonitrile with 0.1% Formic Acid[3] |
| Flow Rate | 0.8 mL/min[4] | Not specified |
| Detection | 320 nm[4] | Not specified |
| Gradient | 0-10 min, 0-15% B; 10-20 min, 15% B; 20-30 min, 15-35% B; 30-35 min, 35-100% B; 35-40 min, 100% B; 40-41 min, 100-0% B; 41-46 min, 0% B[4] | Not specified in detail, but method was used to separate this compound and cis-resveratrol. |
Note: These are starting points. Due to the structural similarity of piceatannol and this compound, a long, shallow gradient is often required to achieve baseline separation.
Question 3: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?
Answer:
Poor peak shape can be caused by a variety of factors, from chemical interactions to issues with the HPLC system itself.
-
Peak Tailing: This is often caused by secondary interactions between the analytes and the stationary phase, or by column overload.
-
Solution: Ensure the mobile phase pH is appropriate to keep the analytes in a single ionic state. Adding a small amount of acid (like 0.1% formic acid) is common for this reason. Also, try injecting a smaller sample volume or a more dilute sample.
-
-
Peak Fronting: This is less common but can be caused by sample solvent being much stronger than the mobile phase, or by column collapse.
-
Solution: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.
-
-
Split Peaks: This can indicate a partially blocked column frit or a void in the column packing.
-
Solution: Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.
-
Question 4: How does the chemical structure of piceatannol and this compound affect their separation?
Answer:
Understanding the structures is key to troubleshooting their separation. Piceatannol is a monomer, while this compound is a dimer of piceatannol. This means this compound is a larger, more complex molecule.
Caption: The structural relationship between piceatannol and this compound.
Because of this relationship, their polarity and interaction with the C18 stationary phase are very similar, leading to close elution times. The larger size of this compound generally leads to a slightly longer retention time in reversed-phase chromatography. To improve separation, you need to exploit the subtle differences in their structure and hydrophobicity, which can be achieved by fine-tuning the mobile phase composition and gradient.
Detailed Experimental Protocol
This section provides a detailed methodology for a typical HPLC experiment for the analysis of piceatannol and this compound.
Objective: To separate and quantify piceatannol and this compound in a sample extract.
1. Materials and Reagents:
-
HPLC grade water
-
HPLC grade methanol
-
Formic acid (≥98%)
-
Piceatannol and this compound reference standards
-
Sample extract containing the analytes of interest
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters ACE Equivalence C18)
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC grade water (0.1% v/v). Degas before use.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC grade methanol (0.1% v/v). Degas before use.
4. Standard and Sample Preparation:
-
Standard Stock Solutions: Accurately weigh and dissolve piceatannol and this compound reference standards in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample extract in methanol. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
| Run Time | 46 minutes |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| 46 |
6. Data Analysis:
-
Identify the peaks for piceatannol and this compound by comparing the retention times with the reference standards.
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Quantify the amount of piceatannol and this compound in the sample by using the calibration curve.
References
- 1. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Identification and Quantification of Stilbenes (Piceatannol and Resveratrol) in Passiflora edulis By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Scirpusin B Interference in Colorimetric Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential interference from Scirpusin B, a polyphenolic compound, in your colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
A1: this compound is a dimeric stilbenoid, a type of polyphenol, with known antioxidant properties.[1][2] Like many polyphenols, its chemical structure, particularly the presence of multiple hydroxyl groups, gives it reducing properties. This intrinsic reducing capacity can lead to non-enzymatic reduction of colorimetric reagents, such as tetrazolium salts (e.g., MTT, XTT) or radical species (e.g., DPPH, ABTS), resulting in false-positive signals or an overestimation of biological activity.[3][4][5] Additionally, the inherent color of this compound solutions may contribute to the background absorbance, further complicating results.
Q2: Which colorimetric assays are most susceptible to interference by this compound?
A2: Assays that rely on a redox reaction to produce a colored product are particularly vulnerable. This includes:
-
Cell Viability/Cytotoxicity Assays: MTT, MTS, and XTT assays are prone to interference as this compound can directly reduce the tetrazolium salts to formazan, mimicking cellular metabolic activity.[3][4][6] The Neutral Red assay can also be affected, leading to false-positive results.[2][7]
-
Antioxidant Capacity Assays: In assays like DPPH, ABTS, and FRAP, the strong antioxidant nature of this compound will lead to a positive result.[8][9][10] While this is the intended measurement, high concentrations or complex sample matrices can lead to non-linear responses or spectral overlap, requiring careful experimental design.
-
Protein Quantification Assays: The Bradford assay can be affected by polyphenolic compounds, which can interact with the Coomassie dye and lead to an overestimation of protein content.[11][12][13]
Q3: How can I determine if this compound is interfering with my assay?
A3: The most direct method is to run a cell-free control . This involves performing the assay with this compound in the assay medium without any cells. If you observe a color change or a significant absorbance reading, it indicates direct interference with the assay reagents. Additionally, performing a spectral scan of your this compound solution can help identify if its natural absorbance overlaps with the measurement wavelength of your assay.
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability or antioxidant capacity in the presence of this compound.
This is a common sign of direct assay interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high absorbance signals.
Mitigation Strategies:
-
Subtract Background Absorbance: Run parallel wells with this compound in the medium without the colorimetric reagent and subtract this absorbance from your experimental wells.
-
Modify Assay Protocol: For cytotoxicity assays, consider washing the cells to remove this compound before adding the colorimetric reagent. However, be mindful of potential cell detachment with weakly adherent cell lines.
-
Switch to an Alternative Assay: For cell viability, consider assays with different detection principles that are less susceptible to interference from reducing compounds. Recommended alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or ATP-based luminescence assays, which quantify cellular ATP levels.[4][14]
Issue 2: Inconsistent or non-reproducible results.
This can be due to the kinetics of the interference or spectral overlap.
Troubleshooting Steps:
-
Kinetic Monitoring: Instead of a single endpoint reading, take multiple readings over time to observe the kinetics of the color development. Interference from a reducing compound may have different kinetics than the cellular enzymatic reaction.
-
Spectral Scanning: Use a plate reader with spectral scanning capabilities to measure the absorbance of your samples across a range of wavelengths. This will help identify any spectral overlap between this compound and the assay's chromophore and allow for potential wavelength correction.
Quantitative Data Summary (Illustrative Examples)
The following tables present hypothetical data to illustrate the potential interference of this compound and the effectiveness of troubleshooting methods.
Table 1: Hypothetical MTT Assay Data Demonstrating Interference
| Condition | Absorbance at 570 nm (Mean ± SD) | Apparent Cell Viability (%) |
| Untreated Cells | 1.20 ± 0.08 | 100% |
| This compound (50 µM) - With Cells | 1.55 ± 0.12 | 129% |
| This compound (50 µM) - Cell-Free | 0.45 ± 0.05 | - |
| Corrected this compound (With Cells) | 1.10 ± 0.13 | 92% |
Table 2: Comparison of Hypothetical IC50 Values in Different Viability Assays
| Assay Type | IC50 of this compound (µM) | Notes |
| MTT Assay | > 100 (Apparent Proliferation) | Interference leads to an overestimation of viability. |
| SRB Assay | 45.8 | Less prone to interference from reducing compounds. |
| ATP-based Assay | 52.3 | Measures a different cellular parameter, reducing interference. |
Experimental Protocols
Protocol 1: Cell-Free Interference Assay
-
Prepare a solution of this compound in your cell culture medium at the highest concentration used in your experiments.
-
Add the this compound solution to several wells of a 96-well plate.
-
Add the colorimetric assay reagent (e.g., MTT, XTT) to these wells according to the standard protocol.
-
Incubate for the same duration as your cellular experiment.
-
Measure the absorbance at the appropriate wavelength. A significant increase in absorbance compared to a reagent-only control indicates interference.
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm on a microplate reader.[7][15][16]
Protocol 3: ATP-Based Luminescence Assay for Cell Viability
-
Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of ATP-releasing/luciferase reagent (e.g., CellTiter-Glo®) equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Signaling Pathway Visualization
This compound, as a polyphenol, may exert its biological effects, such as inducing apoptosis in cancer cells, through the modulation of various signaling pathways. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, which is a common target of polyphenols in cancer research.[1][5][6] The activity of this pathway is often assessed using assays that measure cell viability and proliferation, where interference can be a concern.
Caption: Polyphenol (this compound) inhibition of the PI3K/Akt pathway.
References
- 1. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 4. ultimatetreat.com.au [ultimatetreat.com.au]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Functions of polyphenols and its anticancer properties in biomedical research: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. ATP assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ch.promega.com [ch.promega.com]
Technical Support Center: Enhancing Scirpusin B Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Scirpusin B across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might face when developing and testing nanoparticle-based delivery systems for this compound.
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen organic solvent. | Screen a panel of biocompatible organic solvents (e.g., acetone, acetonitrile, ethyl acetate) to identify one that provides optimal solubility for this compound while being compatible with your nanoparticle formulation method. |
| Suboptimal drug-to-polymer ratio. | Perform a dose-response experiment by varying the initial concentration of this compound while keeping the polymer concentration constant. Analyze the encapsulation efficiency at each ratio to determine the optimal loading capacity. |
| Inappropriate nanoparticle formulation technique. | For a hydrophobic molecule like this compound, consider techniques like emulsification-solvent evaporation, nanoprecipitation, or self-assembly. Compare the efficiency of different methods to find the most suitable one for your specific polymer and drug combination.[1] |
| Instability of this compound during the formulation process. | Protect the formulation mixture from light and heat, as polyphenols can be sensitive to degradation. Consider performing the encapsulation process under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
Issue 2: Undesirable Nanoparticle Size or Polydispersity Index (PDI)
| Potential Cause | Recommended Solution |
| Incorrect polymer concentration. | Higher polymer concentrations can lead to larger nanoparticles. Titrate the polymer concentration to find the optimal range for achieving the desired size (typically <100 nm for BBB penetration).[2] |
| Inadequate mixing or homogenization speed. | The rate of solvent diffusion and polymer precipitation is critical. Optimize the stirring speed, sonication power, or homogenization pressure to achieve smaller and more uniform nanoparticles. |
| Aggregation of nanoparticles. | Ensure the presence of a suitable stabilizer or surfactant (e.g., Polysorbate 80, Pluronic F68) in your formulation to prevent aggregation. The negative zeta potential of nanoparticles can also contribute to their stability.[1] |
| Issues with the solvent-antisolvent system in nanoprecipitation. | The ratio of solvent to antisolvent and the rate of addition are crucial. A slower addition rate into a larger volume of antisolvent with vigorous stirring generally produces smaller nanoparticles. |
Issue 3: Inconsistent Results in In Vitro Blood-Brain Barrier Models
| Potential Cause | Recommended Solution |
| Low transendothelial electrical resistance (TEER) values. | A low TEER indicates a leaky barrier. Ensure the brain endothelial cells (e.g., bEnd.3, hCMEC/D3) have reached full confluency and formed tight junctions. Co-culturing with astrocytes and pericytes can significantly enhance barrier tightness.[3][4] |
| High permeability of control molecules. | Always include a BBB-impermeable marker (e.g., Lucifer yellow, FITC-dextran) in your permeability assay. High transport of this marker indicates a compromised barrier, and the results from that experiment should be discarded.[3] |
| Toxicity of the nanoparticle formulation to the cells. | Perform a cell viability assay (e.g., MTT, LDH) to assess the cytotoxicity of your this compound-loaded nanoparticles at the concentrations used in the transport study. High toxicity can disrupt the cell monolayer and artificially increase permeability. |
| Interaction of nanoparticles with the Transwell® membrane. | Quantify the amount of nanoparticles adsorbed to the membrane to ensure it does not interfere with the measurement of transported nanoparticles. |
Issue 4: Low In Vivo Brain Accumulation of this compound Nanoparticles
| Potential Cause | Recommended Solution |
| Rapid clearance by the reticuloendothelial system (RES). | Surface modification of nanoparticles with polyethylene glycol (PEG), known as PEGylation, can help evade the RES and prolong circulation time, increasing the opportunity for BBB interaction. |
| Lack of specific targeting to the BBB. | Decorate the nanoparticle surface with ligands that bind to receptors expressed on brain endothelial cells, such as transferrin receptor (TfR), insulin receptor, or LRP1. This can facilitate receptor-mediated transcytosis.[5][6] |
| Inappropriate nanoparticle size or surface charge. | In vivo studies suggest that nanoparticles around 50-70 nm with a neutral or slightly negative surface charge may have better BBB penetration.[2][7] Cationic nanoparticles can sometimes be toxic to the BBB.[8] |
| Poor stability of the formulation in blood. | Assess the stability of your nanoparticles in serum to ensure they do not aggregate or prematurely release this compound before reaching the brain. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal size for nanoparticles to cross the blood-brain barrier?
A1: While there is no single "optimal" size, studies suggest that nanoparticles smaller than 100 nm are generally preferred for crossing the BBB. Some research indicates that sizes in the range of 50-70 nm may be particularly effective for cellular uptake by brain endothelial cells.[2][7]
Q2: How can I improve the brain-targeting efficiency of my this compound nanoparticles?
A2: To enhance brain targeting, you can employ active targeting strategies. This involves functionalizing the surface of your nanoparticles with ligands that bind to specific receptors on the BBB.[5] Common targets include the transferrin receptor, insulin receptor, and low-density lipoprotein receptor-related protein 1 (LRP1).[6]
Q3: What in vitro models are suitable for assessing the BBB permeability of this compound nanoparticles?
A3: Commonly used in vitro models include immortalized brain endothelial cell lines such as bEnd.3 (murine) or hCMEC/D3 (human) grown on Transwell® inserts.[9] For a more physiologically relevant model that better mimics the in vivo environment, co-culture systems with primary astrocytes and pericytes are recommended as they enhance the formation of tight junctions.[3][4]
Q4: My this compound-loaded nanoparticles are showing toxicity in my in vitro model. What can I do?
A4: First, determine if the toxicity is from the this compound, the nanoparticle material, or the combination. Test the toxicity of "blank" nanoparticles (without this compound) and free this compound at equivalent concentrations. If the blank nanoparticles are toxic, consider using a more biocompatible polymer (e.g., PLGA, PLA). If this compound is the issue, you may need to reduce the loading concentration. Also, ensure that any residual organic solvents from the formulation process are thoroughly removed.
Q5: What are the key parameters to measure in an in vivo study to confirm enhanced BBB delivery?
A5: Key parameters include quantifying the concentration of this compound in the brain parenchyma, blood, and other major organs (like the liver and spleen) at different time points after administration. This will allow you to calculate the brain-to-blood ratio and assess the targeting efficiency. Imaging techniques, such as fluorescence imaging with a labeled nanoparticle, can also provide qualitative evidence of brain accumulation.
Quantitative Data Summary
Table 1: Physicochemical Properties of Nanoparticles for BBB Delivery
| Nanoparticle Type | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles | 150 ± 14 | -11.1 | ~50 | [1] |
| Insulin-coated Gold Nanoparticles | 23 ± 13 | - | - | [7] |
| Insulin-coated Gold Nanoparticles | 65 ± 22 | - | - | [7] |
| Insulin-coated Gold Nanoparticles | 84 ± 26 | - | - | [7] |
Table 2: In Vitro BBB Model Permeability Data
| Nanoparticle Formulation | Apparent Permeability (Papp) (cm/s) | TEER (Ω·cm²) | Cell Model | Reference |
| 30 nm Silica Nanoparticles (1.0 mg/mL) | ~1.8 x 10⁻⁶ | - | Rat brain endothelial cells and pericytes | [10] |
| 100 nm Silica Nanoparticles (1.0 mg/mL) | ~1.2 x 10⁻⁶ | - | Rat brain endothelial cells and pericytes | [10] |
| Lucifer Yellow (Control) | 0.26 ± 0.11 x 10⁻³ cm/min | ~300 | Primary rat brain endothelial cells and astrocytes | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
-
Dissolve an appropriate amount of PLGA and this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Polysorbate 80).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent by stirring the emulsion at room temperature for several hours or by using a rotary evaporator.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable buffer or lyophylize for storage.
Protocol 2: In Vitro BBB Permeability Assay
-
Seed brain endothelial cells (e.g., bEnd.3) on the apical side of a Transwell® insert coated with an extracellular matrix protein (e.g., Matrigel, collagen).
-
Culture the cells until a confluent monolayer is formed and TEER values stabilize (typically >150 Ω·cm² for bEnd.3).
-
Replace the media in the apical and basolateral chambers with a transport buffer.
-
Add the this compound nanoparticle formulation to the apical chamber.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh transport buffer.
-
Quantify the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Visualizations
Caption: Experimental workflow for developing and evaluating this compound nanoparticles.
Caption: Potential neuroprotective signaling pathways of this compound.
References
- 1. The Role of Nanoparticle in Brain Permeability: An in-vitro BBB Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Intrathecal Nanoparticle Delivery: Targeting the Blood–Cerebrospinal Fluid Barrier for Enhanced CNS Drug Delivery | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles [bio-protocol.org]
- 10. Cell-Based in Vitro Blood–Brain Barrier Model Can Rapidly Evaluate Nanoparticles’ Brain Permeability in Association with Particle Size and Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Scirpusin B aggregation in cell culture media
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Scirpusin B, focusing on the common issue of its aggregation in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A: this compound is a polyphenolic compound, specifically a dimer of piceatannol.[1] It is recognized for its strong antioxidant properties and has been studied for various biological activities, including antitumor, antifungal, and vasorelaxing effects.[1][2][3] Key chemical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₂₈H₂₂O₈ | [4] |
| Molecular Weight | 486.47 g/mol | [4] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage (Stock Solution) | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[4] | [4] |
Q2: Why is my this compound precipitating when I add it to my cell culture media?
A: Precipitation or aggregation is a common issue for many poorly water-soluble compounds when transferred from a high-concentration organic solvent stock (like DMSO) into an aqueous cell culture medium.[5][6] This occurs because the compound's solubility dramatically decreases in the aqueous environment of the media.[5] The final concentration of DMSO in the media is often too low to keep the compound fully dissolved.[5] This can lead to the formation of colloidal aggregates, which are small, insoluble particles ranging from 50 to 500 nm in radius.[7][8]
Q3: How can aggregation of this compound affect my experimental results?
A: Compound aggregation can significantly impact experimental outcomes, often leading to artifacts and unreliable data.[9][10]
-
False Negatives: Aggregates can sequester the compound, reducing the concentration of the free, monomeric form that is able to interact with cellular targets. This can lead to a diminished or eliminated biological effect, resulting in false negatives in cell-based assays.[7][8]
-
False Positives: In some cases, aggregates can non-specifically interact with proteins or cell membranes, leading to off-target effects that can be misinterpreted as specific bioactivity.[9][10] This is a known issue in high-throughput screening (HTS).[9]
-
Altered Bioavailability: Sequestered drug within aggregates cannot easily diffuse across the cell membrane, limiting its exposure to intracellular targets.[7]
-
Toxicity: The physical presence of precipitates can be toxic to cells.[11] Additionally, changes in media composition due to precipitation of salts or other components can negatively affect cell health.[11][12]
Q4: What is the proposed mechanism of action for this compound?
A: this compound, a dimer of piceatannol, is known to have several biological activities.[2] One of its well-documented effects is its potent antioxidant and vasorelaxant activity, which is mediated by nitric oxide (NO) derived from the endothelium.[1] In the context of cancer research, it has been shown to suppress cancer hallmark proteins such as TNF-α, survivin, COX-2, cyclin D1, and VEGF-A.[13][14] Aggregation could potentially interfere with these specific molecular interactions.
Caption: Proposed mechanism of this compound and the impact of aggregation.
Section 2: Troubleshooting Guide
Q5: I see visible precipitate in my media after adding this compound. What are the immediate steps I should take?
A: Follow this troubleshooting workflow to diagnose and solve the precipitation issue.
Caption: Troubleshooting workflow for this compound precipitation.
Q6: My stock solution is clear, but precipitation occurs upon dilution. How can I improve my dilution technique?
A: The method of dilution is critical.
-
Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound. Adding a compound stock to cold media can cause it to precipitate.[11]
-
Pipette directly into the media: Add the stock solution directly into the vortex of the media while gently swirling or stirring. Avoid pipetting the stock solution onto the side of the tube or flask.
-
Step-wise dilution: For very high concentrations, consider a serial dilution. First, dilute the DMSO stock into a small volume of media, ensure it is mixed well, and then transfer this to the final culture volume.
Q7: What is the best solvent for this compound, and what is the maximum concentration of DMSO my cells can tolerate?
A: DMSO is the most commonly cited solvent for this compound.[4] However, the key is not its solubility in pure DMSO, but its solubility in the final culture medium.[5] Most cell lines can tolerate DMSO up to 0.5% (v/v), but it is crucial to determine the specific tolerance for your cell line. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
| Solvent System Modification | Recommendation | Considerations |
| Increase DMSO % | Determine the highest non-toxic DMSO concentration for your cells (e.g., 0.1% to 0.5%). | High DMSO levels can have physiological effects on cells. Always use the lowest effective concentration. |
| Use of Surfactants | Add a low concentration of a non-ionic detergent like Polysorbate 20 or Polysorbate 80 (e.g., 0.01 g/L).[15][16] | Surfactants can disrupt cell membranes at higher concentrations. A dose-response curve to test for toxicity is recommended. Can reverse aggregation-based assay artifacts.[10] |
Section 3: Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a standardized method for preparing a this compound stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE) into a sterile, light-protecting tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[11][12] Store at -20°C for long-term use, protected from light.[4]
Protocol 2: Assessment of Compound Aggregation by Visual Inspection and Microscopy
A simple, first-pass method to check for aggregation.
-
Preparation: Prepare a dilution of this compound in cell culture media at the final working concentration in a clear tube or plate well. Prepare a vehicle control (media + DMSO) alongside.
-
Visual Inspection (Tyndall Effect): In a dark room, shine a laser pointer or a focused beam of light through the solution. The presence of a visible beam path (the Tyndall effect) indicates the presence of light-scattering colloidal particles or aggregates. The control should not show a visible beam.
-
Microscopic Examination:
-
Place a drop of the this compound-containing media onto a clean glass slide and cover with a coverslip.
-
Using a light microscope at 20x or 40x magnification, observe the solution.
-
Look for the presence of amorphous or crystalline precipitates that are not present in the vehicle control sample.
-
Protocol 3: Quantitative Assessment of Aggregation using UV-Vis Spectrophotometry
This protocol provides a quantitative measure of precipitation over time.
-
Preparation: Prepare your final working concentration of this compound in cell culture media in a microcentrifuge tube.
-
Initial Reading (T=0): Immediately after preparation, vortex the solution and measure its absorbance at a wavelength where this compound absorbs (determine this by running a scan) or at a scattering wavelength like 600 nm.
-
Incubation: Incubate the tube under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Centrifugation: At various time points (e.g., 1h, 4h, 24h), centrifuge the tube at high speed (e.g., 16,000 x g) for 15 minutes to pellet any aggregates.
-
Final Reading: Carefully collect the supernatant without disturbing the pellet and measure its absorbance again.
-
Calculation: A decrease in absorbance in the supernatant over time indicates that the compound is precipitating out of the solution.
-
% Precipitation = (1 - (Abs_final / Abs_initial)) * 100
-
References
- 1. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Controlling monoclonal antibody aggregation during cell culture using medium additives facilitated by the monitoring of aggregation in cell culture matrix using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Scirpusin B Extraction from Passion Fruit Seeds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Scirpusin B from passion fruit seeds.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from passion fruit seeds?
A1: Several methods have been successfully employed, with the choice depending on available equipment and desired yield. Pressurized Liquid Extraction (PLE) is reported to be highly efficient.[1][2] Conventional methods like maceration, reflux, and Soxhlet extraction are also effective, with variations in solvent and temperature affecting the yield.[3][4] Ultrasound-assisted extraction (UAE) can also enhance extraction efficiency.[4]
Q2: Which solvent system is optimal for this compound extraction?
A2: Hydroalcoholic solutions, particularly ethanol-water mixtures, are commonly used and have shown high efficacy.[1][2] Specifically, a 50% ethanol-water mixture (S-50EE) has been shown to yield a high concentration of this compound.[3] Other solvents like ethyl acetate and methanol have also been used, with ethyl acetate showing a high overall extraction yield.[4] The choice of solvent is critical and can be optimized based on the desired purity and yield of this compound.
Q3: What pre-extraction steps are crucial for optimizing the yield?
A3: Proper preparation of the passion fruit seeds is critical. This typically involves:
-
Drying: Reducing the moisture content of the seeds is essential for efficient extraction.[5]
-
Grinding: Pulverizing the seeds into a fine powder increases the surface area for solvent interaction.[6][7]
-
Defatting: Passion fruit seeds have a high oil content, which can hinder the extraction of polar compounds like this compound. A defatting step, for instance, using supercritical fluid extraction (SFE) with CO2 or solvent extraction with n-hexane, is highly recommended to improve the extraction efficiency of polyphenols.[1][3]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the standard method for quantifying this compound.[8][9] The quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a pure this compound standard.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient extraction method. 2. Suboptimal solvent system. 3. High oil content in seeds interfering with extraction. 4. Incomplete cell wall disruption. | 1. Consider using Pressurized Liquid Extraction (PLE) for higher efficiency.[1][2] 2. Optimize the ethanol-to-water ratio. A 50% ethanol solution has been shown to be effective for this compound.[3] 3. Implement a defatting step prior to extraction using a non-polar solvent like n-hexane.[1] 4. Ensure seeds are finely ground to a powder. Consider enzymatic pre-treatment (e.g., with cellulase) to break down cell walls.[10] |
| Inconsistent Results | 1. Variation in raw material (passion fruit seeds). 2. Inconsistent extraction parameters (time, temperature, solvent ratio). 3. Degradation of this compound. | 1. Source passion fruit seeds from a consistent supplier and store them under controlled conditions. 2. Strictly control all extraction parameters. Use a standardized protocol. 3. This compound is a polyphenol and can be sensitive to light, heat, and oxygen. Store extracts in dark, airtight containers at low temperatures. |
| Co-extraction of Undesired Compounds | 1. Solvent system is not selective enough. 2. Lack of a purification step. | 1. Adjust the polarity of your solvent system. A sequential extraction approach with solvents of increasing polarity can be used. 2. After initial extraction, employ purification techniques such as column chromatography (e.g., Sephadex LH-20) to isolate this compound.[3] |
| Difficulty in Quantification | 1. Poor chromatographic separation. 2. Lack of a pure standard. 3. Matrix effects from other co-extracted compounds. | 1. Optimize the HPLC method (mobile phase composition, gradient, column type).[8][11] 2. Obtain a certified reference standard of this compound for accurate quantification. 3. Use a sample clean-up method like Solid Phase Extraction (SPE) before HPLC analysis to remove interfering compounds. |
Experimental Protocols
Protocol 1: Reflux Extraction for this compound
This protocol is based on methods described for obtaining high-yield this compound extracts.[3]
-
Sample Preparation:
-
Dry passion fruit seeds at 60°C until a constant weight is achieved.
-
Grind the dried seeds into a fine powder.
-
Defatting Step: Perform a Soxhlet extraction with n-hexane for 8 hours to remove lipids. Air-dry the defatted seed powder.
-
-
Extraction:
-
Mix the defatted seed powder with a 50% ethanol-water solution (v/v) at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture under reflux at 90°C for 2 hours.
-
Allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Repeat the extraction on the residue for a second time to maximize yield.
-
-
Post-Extraction Processing:
-
Combine the filtrates from both extractions.
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
Lyophilize the concentrated extract to obtain a dry powder (S-50EE).
-
Protocol 2: Pressurized Liquid Extraction (PLE)
This protocol is adapted from studies demonstrating high efficiency for polyphenol extraction from passion fruit bagasse.[1][2]
-
Sample Preparation:
-
Prepare defatted passion fruit seed powder as described in Protocol 1.
-
-
PLE System Parameters:
-
Solvent: 50% ethanol in water (w/w).
-
Temperature: 70°C.
-
Pressure: 10 MPa.
-
Extraction Time: 3 cycles of 10 minutes each.
-
-
Extraction Procedure:
-
Pack the extraction cell with the defatted seed powder.
-
Run the PLE system with the specified parameters.
-
Collect the extract.
-
-
Post-Extraction Processing:
-
Concentrate the collected extract using a rotary evaporator.
-
Freeze-dry the concentrated extract to obtain a powder.
-
Data Presentation
Table 1: Comparison of this compound and Piceatannol Yields from Different Extraction Methods and Solvents.
| Extract Code | Extraction Method | Solvent | This compound Content (%) | Piceatannol Content (%) | Reference |
| S-95EE | Reflux | 95% Ethanol | 9.67 | 6.90 | [3] |
| S-50EE | Reflux | 50% Ethanol | 16.99 | 2.51 | [3] |
| PLE | Pressurized Liquid Extraction | 50% Ethanol | Not explicitly stated | 18.590 mg/g (from defatted bagasse) | [1][2] |
| Rind-HWE | Reflux | Hot Water | 0.51 | 0.34 | [3] |
Table 2: Influence of Solvents on Overall Extraction Yield from Passion Fruit Seeds.
| Solvent | Extraction Method | Yield (%) |
| Ethyl Acetate | Maceration with Ultrasonication | 10.55 |
| Methanol | Maceration with Ultrasonication | 6.45 |
| Acetone | Maceration with Ultrasonication | 4.88 |
| Chloroform | Maceration with Ultrasonication | 3.71 |
| n-Hexane | Maceration with Ultrasonication | 2.97 |
| Data adapted from a study on maceration-assisted ultrasonicator extraction.[4] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of this compound from passion fruit seeds.
Potential Signaling Pathway of this compound in Cancer Cells
Caption: Inhibition of cancer hallmark proteins by this compound.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential high pressure extractions applied to recover piceatannol and this compound from passion fruit bagasse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. conference.umi.ac.id [conference.umi.ac.id]
- 5. redicalc.org [redicalc.org]
- 6. KR20130140886A - Composition containing this compound, and process for producing composition containing this compound - Google Patents [patents.google.com]
- 7. CN105567417A - Method for preparing passion fruit seed oil - Google Patents [patents.google.com]
- 8. Chemical fingerprinting and quantitative constituent analysis of Siwu decoction categorized formulae by UPLC-QTOF/MS/MS and HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Scirpusin B versus Resveratrol: A Comparative Study on Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A key pathological feature of these diseases is the progressive loss of neuronal structure and function. Research into natural compounds with neuroprotective potential has identified several promising candidates, including the well-studied stilbenoid, resveratrol, and the less-explored dimeric stilbenoid, Scirpusin B. Both compounds, found in various plant sources, have demonstrated antioxidant and anti-inflammatory properties, which are critical in combating the multifactorial nature of neurodegeneration. This guide provides an objective comparison of the neuroprotective effects of this compound and resveratrol, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these compounds. It is important to note that while extensive research exists for resveratrol, data on this compound is comparatively limited, and direct comparative studies are scarce.
Quantitative Data Comparison
To facilitate a clear comparison of the neuroprotective potential of this compound and resveratrol, the following tables summarize key quantitative data from various in vitro studies. These tables highlight the compounds' antioxidant capacity, their ability to inhibit acetylcholinesterase, and their effectiveness in preventing amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease.
| Compound | Assay | IC50 Value | Reference |
| This compound | DPPH Radical Scavenging | Not explicitly defined, but showed greater activity than piceatannol | [1] |
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL | [2] |
| Resveratrol | ABTS Radical Scavenging | 2.86 µg/mL | [2] |
Table 1: Antioxidant Activity. The half-maximal inhibitory concentration (IC50) for scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. Lower values indicate stronger antioxidant activity.
| Compound | IC50 Value (µM) | Reference |
| This compound | 62.9 | [3] |
| Piceatannol (for comparison) | 258.9 | [3] |
Table 2: Acetylcholinesterase (AChE) Inhibition. AChE is an enzyme that breaks down the neurotransmitter acetylcholine; its inhibition is a therapeutic strategy for Alzheimer's disease.
| Compound | Assay | Effect | Reference |
| This compound | Anti-Aβ1-42 Aggregation | IC50 of 0.82 µg/mL (for a seed extract containing this compound) | [4] |
| Resveratrol | Anti-Aβ40 Aggregation | 38-75% inhibition at tested concentrations | [3] |
| Resveratrol | Aβ1-42 Cytotoxicity Reduction | Significantly reduced cytotoxicity in SH-SY5Y cells | [5] |
Table 3: Anti-Amyloid-Beta Effects. This table summarizes the inhibitory effects of the compounds on the aggregation of amyloid-beta peptides and the reduction of their cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and further investigation.
MTT Assay for Cell Viability and Neuroprotection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or resveratrol for 24 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent, such as amyloid-beta 25-35 (Aβ25-35) peptide (40 µg/mL), and co-incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
DCFDA Assay for Cellular Reactive Oxygen Species (ROS)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.
-
Cell Preparation: Seed cells in a 96-well black plate and allow them to attach.
-
Loading with DCFDA: Wash the cells with PBS and then incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Treatment: Wash the cells again with PBS and then treat with this compound or resveratrol, followed by an oxidative stressor (e.g., H2O2).
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation
The ThT assay is used to monitor the formation of amyloid fibrils.
-
Preparation of Aβ: Prepare a stock solution of Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it in assay buffer (e.g., phosphate buffer) to the desired concentration (e.g., 10 µM).
-
Incubation: Mix the Aβ solution with different concentrations of this compound or resveratrol.
-
ThT Addition: Add Thioflavin T to the mixture to a final concentration of 10 µM.
-
Fluorescence Reading: Incubate the plate at 37°C with continuous shaking and measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~480 nm at regular intervals. An increase in fluorescence indicates fibril formation.
ELISA for Inflammatory Cytokines (TNF-α and IL-6)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of pro-inflammatory cytokines.
-
Sample Collection: Collect the cell culture supernatant from neuronal or microglial cells treated with the compounds and/or an inflammatory stimulus (e.g., lipopolysaccharide).
-
ELISA Procedure: Follow the manufacturer's protocol for the specific TNF-α or IL-6 ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the samples and standards.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that produces a colorimetric signal.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and resveratrol are mediated through the modulation of various intracellular signaling pathways.
Resveratrol's Neuroprotective Signaling Pathways
Resveratrol is known to exert its neuroprotective effects through multiple pathways, primarily by activating Sirtuin 1 (SIRT1) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
SIRT1 Activation: Resveratrol is a well-documented activator of SIRT1, a NAD+-dependent deacetylase. Activated SIRT1 can deacetylate various substrates, leading to reduced neuroinflammation (via NF-κB inhibition) and enhanced resistance to oxidative stress.
-
Nrf2/ARE Pathway: Resveratrol can induce the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This leads to the upregulation of several antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby bolstering the cell's defense against oxidative damage.
References
- 1. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piceatannol Protects PC-12 Cells against Oxidative Damage and Mitochondrial Dysfunction by Inhibiting Autophagy via SIRT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extracts and this compound from Recycled Seeds and Rinds of Passion Fruits (Passiflora edulis var. Tainung No. 1) Exhibit Improved Functions in Scopolamine-Induced Impaired-Memory ICR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Scirpusin B: A Potent Natural α-Glucosidase Inhibitor in Comparative Analysis
For Immediate Release
In the landscape of therapeutic agents for managing type 2 diabetes, α-glucosidase inhibitors play a crucial role by delaying carbohydrate digestion and reducing postprandial hyperglycemia. This guide provides a comparative analysis of the efficacy of Scirpusin B, a naturally occurring stilbene, against established α-glucosidase inhibitors: acarbose, miglitol, and voglibose. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for assessment, and a visualization of the underlying mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Efficacy of α-Glucosidase Inhibitors
The inhibitory efficacy of this compound and other α-glucosidase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | IC50 Value | Source Enzyme | Substrate | Notes |
| This compound | 2.32 ± 0.04 µg/mL | α-glucosidase | Not specified in abstract | Isolated from Passiflora edulis Var. flavicarpa. |
| Acarbose | 11 nM | Intestinal α-glucosidase | Not specified in abstract | Potent inhibitor, though IC50 values can vary significantly based on experimental conditions.[1] |
| 262.32 µg/mL | α-glucosidase | Not specified in abstract | Commercially known inhibitor, often used as a positive control.[2] | |
| 0.28 ± 0.019 mg/mL | α-glucosidase | Not specified in abstract | ||
| Miglitol | 6000 nM (6 µM) | α-glucosidase | Not specified in abstract | A synthetic derivative of 1-deoxynojirimycin.[2] |
| Voglibose | 3.9 nM | Sucrase | Not specified in abstract | Orally active and potent against specific disaccharidases.[3] |
| 6.4 nM | Maltase | Not specified in abstract |
Note on IC50 Variability: It is crucial to acknowledge that reported IC50 values for α-glucosidase inhibitors, including acarbose, can exhibit wide variability.[3] This variation is attributable to differing experimental conditions such as the source of the α-glucosidase enzyme (e.g., yeast, rat intestine), the concentration of the enzyme and substrate, incubation times, and temperature.[3] Therefore, direct comparison of IC50 values across different studies should be approached with caution.
Experimental Protocols: In Vitro α-Glucosidase Inhibition Assay
The following is a generalized protocol for determining the α-glucosidase inhibitory activity of a compound, based on common methodologies cited in the literature.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound) and positive control (e.g., Acarbose)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.
3. Assay Procedure:
-
To each well of a 96-well microplate, add a specific volume of the phosphate buffer.
-
Add a defined volume of the test compound or positive control at various concentrations to the respective wells.
-
Add a specific volume of the α-glucosidase solution to each well, except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the pNPG substrate solution to all wells.
-
Incubate the plate at the same controlled temperature for a defined reaction time (e.g., 20-30 minutes).
-
Stop the reaction by adding a volume of sodium carbonate solution to each well.
-
Measure the absorbance of the produced p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.
4. Data Analysis:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase inhibitors function by competitively and reversibly binding to the active sites of α-glucosidase enzymes located in the brush border of the small intestine. This action prevents the breakdown of complex carbohydrates, such as disaccharides, oligosaccharides, and polysaccharides, into absorbable monosaccharides like glucose. By slowing down carbohydrate digestion, these inhibitors effectively reduce the rate of glucose absorption into the bloodstream, thereby mitigating postprandial hyperglycemia.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
References
- 1. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Scirpusin B Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Scirpusin B, a promising bioactive compound found in passion fruit seeds, is paramount for robust pharmacological and clinical studies. This guide provides a comprehensive comparison of the two primary analytical techniques employed for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document outlines the experimental protocols for each method, presents a comparative analysis of their performance characteristics, and visualizes the underlying workflows to aid in the selection of the most appropriate method for specific research needs.
Comparative Analysis of Quantification Methods
The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key quantitative performance parameters for each method, synthesized from available research data.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Accuracy (% Recovery) | 98.6 ± 0.4%[1] | 79% to 127% (for similar compounds)[2] |
| Precision (%RSD) | < 2% | < 15-20% |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, based on specific precursor-to-product ion transitions. |
| Sample Throughput | Moderate | High, especially with UPLC systems. |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a widely used, robust, and cost-effective technique for the quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Formic acid or Acetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract is typically dissolved in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often employed. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). The gradient can be optimized to achieve good separation of this compound from other components.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: this compound has a characteristic UV absorbance, and detection is commonly performed at approximately 320 nm[3].
-
-
Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined from this calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing samples with complex matrices or when very low concentrations of this compound are expected.[4]
Instrumentation:
-
LC system (UPLC or HPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
-
Data acquisition and analysis software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase modification)
-
This compound reference standard
-
Internal standard (IS), if required for improved accuracy
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but often requiring more stringent purification steps to minimize matrix effects. The use of an internal standard is highly recommended.
-
Chromatographic Conditions:
-
Mobile Phase: Similar to HPLC, using a gradient of water and acetonitrile with a small percentage of formic acid to aid ionization.
-
Flow Rate: Dependent on the LC system (e.g., 0.2-0.5 mL/min for UPLC).
-
Column: A C18 column with smaller particle size is often used for better resolution and faster analysis times (e.g., 50 mm x 2.1 mm, 1.7 µm).[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phenolic compounds like this compound.
-
Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification. It involves monitoring a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and its characteristic product ions after fragmentation. The specific m/z transitions for this compound need to be determined by direct infusion of a standard solution.
-
Optimization: Parameters such as capillary voltage, cone voltage, and collision energy are optimized to maximize the signal intensity for the selected MRM transitions.
-
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and LC-MS/MS quantification of this compound.
Figure 1. Workflow for this compound quantification using HPLC-UV.
Figure 2. Workflow for this compound quantification using LC-MS/MS.
This compound Signaling Pathway Involvement
This compound has been reported to exert vasorelaxant effects, which are believed to be mediated through the nitric oxide (NO) signaling pathway in endothelial cells.[6] Understanding this pathway is crucial for interpreting the pharmacological effects of this compound.
Figure 3. Proposed signaling pathway for this compound-induced vasorelaxation.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of this compound. HPLC-UV is a reliable and accessible method suitable for routine analysis and quality control where high sensitivity is not the primary concern. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies, pharmacokinetic research, and the analysis of complex biological matrices where trace-level detection is required. The choice of method should be guided by the specific research question, the nature of the sample, and the available resources. This guide provides the foundational information to make an informed decision and to establish a robust and reliable quantification method for this compound.
References
- 1. sensitive hplc-uv method: Topics by Science.gov [science.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Scirpusin B and its Monomer, Piceatannol
A comprehensive guide for researchers and drug development professionals on the differential anti-inflammatory activities of the dimeric stilbenoid Scirpusin B and its constituent monomer, piceatannol. This report synthesizes available experimental data to provide a comparative overview of their mechanisms of action and therapeutic potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a myriad of diseases. Natural polyphenolic compounds have garnered significant attention for their potential as anti-inflammatory agents. Among these, piceatannol, a hydroxylated analog of resveratrol, has been extensively studied for its health benefits. This compound, a dimer of piceatannol found in sources such as passion fruit seeds, has also emerged as a compound of interest.[1] This guide provides a comparative analysis of the anti-inflammatory effects of this compound and piceatannol, supported by experimental data, to aid researchers in the field of drug discovery and development.
Comparative Efficacy: An Overview
Experimental evidence suggests that both this compound and its monomer, piceatannol, possess significant anti-inflammatory properties. While direct comparative studies on their anti-inflammatory effects are limited, existing research on their antioxidant and vasorelaxant activities indicates that the dimeric form, this compound, may exhibit more potent effects than piceatannol.[1] One study highlighted that this compound exerted a greater antioxidant and vasorelaxant effect compared with that of piceatannol.[1]
Quantitative Analysis of Anti-inflammatory Activity
To facilitate a direct comparison, the following table summarizes the available quantitative data on the inhibitory effects of this compound and piceatannol on key inflammatory mediators. It is important to note that data for this compound is less extensive than for piceatannol, highlighting a need for further research.
| Inflammatory Mediator | This compound | Piceatannol | Reference |
| COX-2 | Suppresses expression | Dose-dependent downregulation of TNF-α-induced expression | [2][3] |
| TNF-α | Significantly suppresses expression | Dose-dependent inhibition of TNF-induced NF-κB activation | [2][4] |
| IL-1β | Data not available | Significantly reduced production in TNF-α-stimulated RA-FLSs | [5] |
| IL-6 | Data not available | Significantly reduced production in TNF-α-stimulated RA-FLSs | [5] |
RA-FLSs: Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
Both this compound and piceatannol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. Piceatannol, in particular, has been shown to be a potent inhibitor of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Piceatannol has been demonstrated to suppress TNF-induced NF-κB activation by inhibiting the phosphorylation of IκBα and the p65 subunit, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[4] While direct evidence for this compound's mechanism is still emerging, its demonstrated suppression of TNF-α and COX-2 suggests a potential role in modulating the NF-κB pathway.[2]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. Piceatannol has been shown to inhibit the phosphorylation of key MAPK proteins, including JNK, ERK, and p38, in response to inflammatory stimuli.[6] This inhibition contributes to the downregulation of pro-inflammatory gene expression. The effect of this compound on the MAPK pathway has not been as extensively characterized.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the anti-inflammatory effects of compounds like this compound and piceatannol.
In Vitro Assays
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary cells like fibroblast-like synoviocytes are cultured and stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Nitric Oxide (NO) Production Assay: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
COX-2 Inhibition Assay: The ability of the compounds to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme is measured. This can be done using commercially available inhibitor screening kits that often rely on a fluorometric method to detect the product of the COX-2 reaction.
-
Western Blot Analysis: This technique is used to determine the protein expression levels of key inflammatory mediators (e.g., COX-2, iNOS) and signaling proteins (e.g., phosphorylated forms of IκBα, p65, JNK, ERK, p38) to elucidate the mechanism of action.
-
Quantitative Real-Time PCR (qRT-PCR): This method is employed to measure the mRNA expression levels of pro-inflammatory genes to understand the effect of the compounds at the transcriptional level.
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a widely used acute inflammation model in rodents. The test compound is administered before the injection of carrageenan into the paw, and the reduction in paw swelling is measured over time.
-
LPS-Induced Systemic Inflammation: Animals are injected with LPS to induce a systemic inflammatory response. The effect of the test compound on the serum levels of pro-inflammatory cytokines is then evaluated.
-
Collagen-Induced Arthritis (CIA) in Rodents: This is a model for rheumatoid arthritis. The test compound is administered to assess its ability to reduce the severity of arthritis, joint swelling, and cartilage destruction.[6]
Conclusion and Future Directions
The available evidence strongly suggests that both this compound and its monomer, piceatannol, are promising candidates for the development of novel anti-inflammatory therapies. Piceatannol has been more extensively studied, with a well-documented inhibitory effect on the NF-κB and MAPK signaling pathways. While preliminary data indicates that this compound may possess superior antioxidant and vasorelaxant properties, and it is known to suppress key inflammatory mediators, a direct and comprehensive comparative analysis of its anti-inflammatory efficacy against piceatannol is lacking.
Future research should focus on:
-
Conducting head-to-head comparative studies of this compound and piceatannol in various in vitro and in vivo models of inflammation.
-
Determining the IC50 values of this compound for the inhibition of key inflammatory mediators such as COX-2, TNF-α, IL-1β, and IL-6.
-
Elucidating the detailed molecular mechanisms by which this compound modulates inflammatory signaling pathways, including NF-κB and MAPK.
A deeper understanding of the structure-activity relationship between the monomeric and dimeric forms of these stilbenoids will be invaluable for the rational design of more potent and specific anti-inflammatory drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piceatannol suppresses inflammation and promotes apoptosis in rheumatoid arthritis-fibroblast-like synoviocytes by inhibiting the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piceatannol inhibits TNF-induced NF-kappaB activation and NF-kappaB-mediated gene expression through suppression of IkappaBalpha kinase and p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. 2.6. In Vitro COX-2 Inhibitory Assays [bio-protocol.org]
A Head-to-Head Comparison of Scirpusin B and Other Polyphenols in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of Scirpusin B against other well-studied polyphenols, including resveratrol, quercetin, epigallocatechin-gallate (EGCG), and curcumin. The information is compiled from various in vitro studies on different cancer cell lines, presenting key quantitative data in structured tables and outlining the experimental methodologies used.
Executive Summary
Polyphenolic compounds are a class of natural products known for their antioxidant and potential anti-cancer activities. While resveratrol, quercetin, EGCG, and curcumin have been extensively studied, this compound, a stilbenoid found in passion fruit seeds, is an emerging compound of interest. This guide consolidates available data to facilitate a comparative understanding of their efficacy in inhibiting cancer cell growth, inducing apoptosis, and modulating key signaling pathways. Direct head-to-head comparative studies are limited; therefore, this guide presents a collation of data from individual studies to draw comparative insights.
Data Presentation
Table 1: Comparative IC50 Values of Polyphenols in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are presented in µM and were determined using the MTT assay.
| Polyphenol | Cancer Cell Line | IC50 (µM) | Incubation Time (h) |
| This compound | SAS (Oral Squamous Carcinoma) | Not explicitly provided, but 75 µM inhibited proliferation by 95% | 72 |
| TTN (Oral Squamous Carcinoma) | Not explicitly provided, but 75 µM inhibited proliferation by 83% | 72 | |
| Resveratrol | MCF-7 (Breast) | ~70-150 | 48 |
| SW480 (Colon) | ~70-150 | 48 | |
| HCE7 (Colon) | ~70-150 | 48 | |
| Seg-1 (Esophageal) | ~70-150 | 48 | |
| HL60 (Leukemia) | ~70-150 | 48 | |
| Quercetin | MCF-7 (Breast) | 20.90 ± 3.44 | Not Specified |
| CT-26 (Colon) | >120 | 48 | |
| LNCaP (Prostate) | <120 | 48 | |
| MOLT-4 (Leukemia) | <120 | 48 | |
| EGCG | MDA-MB-231 (Breast) | Not Specified | 48 |
| MCF-7 (Breast) | Not Specified | 48 | |
| NCI-H522 (Lung) | EC50 values provided for extract, not pure EGCG | 24, 48, 72 | |
| HCT116 (Colon) | No significant suppression | 24, 48, 72 | |
| Curcumin | HCT 116 (Colon) | Not Specified | Not Specified |
| A549 (Lung) | 41 | 48 | |
| H2170 (Lung) | 33 | 48 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Effects of Polyphenols on Apoptosis and Cell Cycle in Cancer Cell Lines
| Polyphenol | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest |
| This compound | SAS (Oral Squamous Carcinoma) | Confirmed by PI-FACS assay (40.26% cell death at 75 µM) | Not explicitly stated |
| TTN (Oral Squamous Carcinoma) | Confirmed by PI-FACS assay (44.3% cell death at 75 µM) | Not explicitly stated | |
| Resveratrol | Multiple Cell Lines | Induces apoptosis | S phase arrest |
| Quercetin | CT-26, LNCaP, MOLT-4, Raji | Significant induction of apoptosis | G2/M arrest in some cell lines |
| EGCG | Multiple Cell Lines | Induces apoptosis | G0/G1 arrest in liver carcinoma cells |
| Curcumin | HCT 116 (Colon) | Induces apoptosis | G2/M arrest |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of the polyphenols (this compound, resveratrol, quercetin, EGCG, curcumin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the polyphenols at their respective IC50 concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the polyphenols, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The relative fluorescence intensity of PI corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Cells are treated with polyphenols, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target signaling proteins (e.g., TNF-α, survivin, COX-2, cyclin D1, VEGF-A, components of PI3K/Akt, MAPK pathways).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Experimental workflow for comparing polyphenols.
Caption: Polyphenol-targeted signaling pathways in cancer.
Conclusion
The available data suggests that this compound exhibits promising anti-cancer properties, particularly against oral squamous carcinoma cells, by inhibiting proliferation and inducing cell death. Its mechanism appears to involve the suppression of key cancer hallmark proteins. However, more extensive research is required to establish its efficacy across a broader range of cancer cell lines and to determine its precise IC50 values.
Compared to other well-studied polyphenols, this compound's potency and mechanisms of action are still under-explored. Resveratrol, quercetin, EGCG, and curcumin have demonstrated broader anti-cancer activities across various cancer types, with their effects on cell proliferation, apoptosis, and cell cycle arrest being well-documented. These compounds are known to modulate multiple signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, which are critical for cancer cell survival and progression.
For drug development professionals, this compound represents a novel candidate that warrants further investigation. Future studies should focus on head-to-head comparisons with other polyphenols under standardized experimental conditions to accurately assess its relative potency and therapeutic potential. Elucidating its detailed molecular mechanisms will be crucial for its potential development as a chemotherapeutic or chemopreventive agent.
Scirpusin B: A Comparative Analysis of In Vivo Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Scirpusin B, a polyphenol found in passion fruit seeds, across different animal models of disease. The product's performance is compared with alternative treatments, supported by experimental data from peer-reviewed studies.
Neuroprotective Effects: Alzheimer's Disease Model
This compound has demonstrated significant neuroprotective potential in a scopolamine-induced memory impairment mouse model, a common model for screening therapeutics for Alzheimer's disease. Its efficacy was compared to its monomer, piceatannol, and the standard clinical treatment, donepezil.
Quantitative Efficacy Data
| Treatment Group | Dosage | Animal Model | Key Outcome Measure | Result | Citation |
| This compound | 40 mg/kg | Scopolamine-induced ICR mice | Improved learning in passive avoidance test | Significant improvement compared to control | [1] |
| Piceatannol | 50 mg/kg | Scopolamine-induced ICR mice | Improved learning in passive avoidance test | Significant improvement compared to control | [2][3][4] |
| Donepezil | 5 mg/kg | Scopolamine-induced ICR mice | Improved learning in passive avoidance test | Significant improvement compared to control | [1] |
Experimental Protocol: Scopolamine-Induced Amnesia in ICR Mice
-
Animal Model: Male ICR mice.
-
Induction of Amnesia: A single intraperitoneal (i.p.) injection of scopolamine (1 mg/kg) is administered to induce memory impairment.
-
Treatment Regimen:
-
This compound (40 mg/kg), piceatannol (50 mg/kg), or donepezil (5 mg/kg) is administered orally once a day for 7 consecutive days as a pretreatment.
-
The control group receives the vehicle (e.g., distilled water).
-
-
Behavioral Assessment: The passive avoidance test is conducted to evaluate learning and memory. This test measures the latency of the mice to enter a dark compartment where they previously received a mild electric shock. Longer latencies indicate improved memory retention.[1][5]
Visualizing the Experimental Workflow
Caption: Workflow for the scopolamine-induced amnesia mouse model.
Anti-Cancer Effects: Colorectal Cancer Model
While direct in vivo studies on this compound in cancer are limited, a study on its close structural analog, Trans-Scirpusin A (TSA), has shown promising anti-tumor effects in a syngeneic mouse model of colorectal cancer. TSA's efficacy was evaluated both as a standalone treatment and in combination with the standard chemotherapeutic agent, docetaxel.
Quantitative Efficacy Data
| Treatment Group | Dosage | Animal Model | Key Outcome Measure | Result | Citation |
| Trans-Scirpusin A (TSA) | Not specified | Her2/CT26 colorectal cancer BALB/c mice | Tumor growth delay | Significant delay compared to vehicle | [3][6] |
| Docetaxel | Not specified | Her2/CT26 colorectal cancer BALB/c mice | Tumor growth inhibition | Significant inhibition | [6] |
| TSA + Docetaxel | Not specified | Her2/CT26 colorectal cancer BALB/c mice | Tumor growth inhibition | Significantly greater inhibition than docetaxel alone | [6] |
Experimental Protocol: Syngeneic Colorectal Cancer Mouse Model
-
Animal Model: BALB/c mice.
-
Tumor Induction: Subcutaneous injection of Her2/CT26 colorectal cancer cells.
-
Treatment Regimen:
-
Once tumors reach a palpable size, mice are treated with TSA, docetaxel, a combination of both, or a vehicle control.
-
-
Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition and delay. At the end of the study, tumors are excised and weighed.[3][6]
Signaling Pathway: TSA-Induced Apoptosis in Cancer Cells
Caption: Proposed mechanism of Trans-Scirpusin A in cancer cells.
Anti-Diabetic Effects: Rodent Models of Diabetes
Direct in vivo studies on the anti-diabetic effects of this compound are not yet available. However, research on its monomer, piceatannol, and extracts from passion fruit seeds (a rich source of this compound) have demonstrated hypoglycemic effects in animal models of diabetes. These studies provide a strong rationale for the potential anti-diabetic efficacy of this compound.
Quantitative Efficacy Data (Piceatannol and Passion Fruit Seed Extract)
| Treatment Group | Dosage | Animal Model | Key Outcome Measure | Result | Citation |
| Piceatannol | 40 mg/kg | Streptozotocin-induced diabetic mice | Reduction in blood glucose | Significant reduction | [2] |
| Piceatannol | 10 mg/kg | High-fat diet-fed mice | Reduction in fasting blood glucose | Significant reduction | [7] |
| Passion Fruit Seed Extract | 500 mg/kg | Streptozotocin-induced diabetic rats | Reduction in blood glucose | Significant reduction | [1] |
| Metformin | 500 mg/kg/day | Streptozotocin-induced diabetic rats | Reduction in blood glucose | Significant reduction | [8] |
| Glibenclamide | 0.6 mg/kg | Streptozotocin-induced diabetic rats | Reduction in blood glucose | Significant reduction | [1] |
Experimental Protocol: Streptozotocin (STZ)-Induced Diabetes in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 40-65 mg/kg, dissolved in citrate buffer. STZ is toxic to the insulin-producing beta cells of the pancreas.[9][10]
-
Confirmation of Diabetes: Blood glucose levels are monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Treatment Regimen:
-
Diabetic rats are treated orally with the test compound (e.g., piceatannol, passion fruit seed extract) or a standard anti-diabetic drug (e.g., metformin, glibenclamide) for a specified period (e.g., 15-30 days).
-
A diabetic control group receives the vehicle.
-
-
Efficacy Assessment:
Logical Relationship in Diabetes Pathogenesis and Treatment
Caption: Pathogenesis of STZ-induced diabetes and therapeutic targets.
Conclusion
The available in vivo data, particularly in the context of neurodegenerative disease, and supportive evidence from studies on its close analog in cancer, suggest that this compound is a promising bioactive compound with therapeutic potential in multiple disease areas. While direct in vivo evidence for its anti-diabetic effects is still needed, the positive results from studies on its monomer, piceatannol, and its natural source provide a strong foundation for future research. This guide highlights the current state of in vivo research on this compound and provides a framework for comparing its efficacy against existing and alternative treatments. Further preclinical studies are warranted to fully elucidate its mechanisms of action and to validate its efficacy in a broader range of animal models.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. BIOCELL | Piceatannol attenuates streptozotocin-induced type 1 diabetes in mice [techscience.com]
- 3. Piceatannol Lowers the Blood Glucose Level in Diabetic Mice [jstage.jst.go.jp]
- 4. Piceatannol, a resveratrol derivative, promotes glucose uptake through glucose transporter 4 translocation to plasma membrane in L6 myocytes and suppresses blood glucose levels in type 2 diabetic model db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol Effects on a Diabetic Rat Model with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and computational investigation of butin against alloxan-induced diabetes via biochemical, histopathological, and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piceatannol Lowers the Blood Glucose Level in Diabetic Mice [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol for the Management of Diabetes and its Downstream Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Scirpusin B and Donepezil: A Comparative Analysis of Acetylcholinesterase Inhibitory Activity
For researchers and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Alzheimer's, identifying potent acetylcholinesterase (AChE) inhibitors is a critical area of investigation. Donepezil is a well-established synthetic drug widely used for the symptomatic treatment of Alzheimer's disease, acting as a potent and reversible inhibitor of AChE.[1][2] In the quest for novel therapeutic agents from natural sources, Scirpusin B, a polyphenol found in passion fruit seeds, has emerged as a compound with potential neuroprotective properties, including AChE inhibition. This guide provides an objective comparison of the acetylcholinesterase inhibitory activity of this compound and donepezil, supported by available experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
Based on available in vitro studies, a significant difference in the acetylcholinesterase inhibitory potency between this compound and donepezil is observed.
| Compound | IC50 Value (AChE Inhibition) | Source Organism of AChE (if specified) |
| This compound | 62.9 µM | Not specified in the primary source |
| Donepezil | 6.7 nM (0.0067 µM) | Rat brain |
Note: The IC50 values presented are from different studies and may not have been determined under identical experimental conditions. Direct head-to-head comparative studies are essential for a more definitive assessment of their relative potencies.
Experimental Protocols: Acetylcholinesterase Inhibition Assay
The most common method for determining acetylcholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the substrate acetylthiocholine (ATC) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
A Generalized Protocol:
-
Preparation of Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (from sources like electric eel or rat brain)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (this compound and donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add a specific volume of the phosphate buffer.
-
Add the AChE solution to each well.
-
Add the test compound at different concentrations to the respective wells. A control well without the inhibitor is also prepared.
-
The plate is pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate (ATCI) and DTNB to all wells.
-
The absorbance is measured kinetically at 412 nm for a defined period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each concentration of the test compound is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
A Comparative Analysis of the Vasorelaxant Properties of Scirpusin B and Other Stilbenoids
For Immediate Release: A Comprehensive Guide for Researchers in Pharmacology and Drug Development
This publication provides a detailed comparative study on the vasorelaxant effects of Scirpusin B, a naturally occurring stilbenoid, and other members of the stilbenoid family. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at the efficacy and mechanisms of these compounds, supported by experimental data.
I. Quantitative Comparison of Vasorelaxant Effects
The vasorelaxant activity of various stilbenoids has been evaluated in numerous studies, typically using isolated arterial rings pre-contracted with agents like phenylephrine. The potency (EC50) and maximum relaxation (Rmax) are key parameters for comparison.
| Compound | EC50 (µM) | Rmax (%) | Experimental Conditions |
| This compound | Data Not Available | > Piceatannol | Endothelium-intact rat thoracic aorta, pre-contracted with phenylephrine.[1] |
| Piceatannol | ~30-50 | ~80-100 | Endothelium-intact rat thoracic aorta, pre-contracted with phenylephrine.[1] |
| Resveratrol | 2.7 - 45.8 | 46.8 - 100 | Varied conditions: Rat aorta, pre-contracted with phenylephrine or norepinephrine. |
| Pterostilbene | ~22.4 (IC50) | Data Not Available | Anti-inflammatory activity in HT-29 cells; direct vasorelaxation data is limited.[2] |
| trans-3,4,4'-trihydroxystilbene | Data Not Available | > 2-fold of Resveratrol | Endothelium-intact isolated rat aortic rings, pre-contracted with phenylephrine.[3] |
| Oxyresveratrol | Data Not Available | Data Not Available | Known for various biological activities, but specific vasorelaxant EC50 and Rmax values are not readily available in the reviewed literature.[4][5][6] |
Note: EC50 and Rmax values for resveratrol show significant variability across studies, likely due to differences in experimental protocols, including the specific artery used and the contractile agent.
II. Experimental Protocols
The following is a generalized protocol for the ex vivo rat aortic ring vasorelaxation assay, a standard method used to assess the vasorelaxant effects of compounds.
1. Tissue Preparation:
-
Male Wistar or Sprague-Dawley rats are euthanized.
-
The thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissues, and immediately placed in cold Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cut into rings of approximately 2-4 mm in length. For endothelium-denuded experiments, the endothelium is gently removed by rubbing the intimal surface with a small wire or wooden stick.
2. Organ Bath Setup:
-
Aortic rings are mounted on stainless steel hooks in organ baths containing K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 1.5-2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes, with the K-H solution being changed every 15-20 minutes.
3. Experimental Procedure:
-
The viability of the aortic rings is assessed by contracting them with a high concentration of KCl (e.g., 60 mM).
-
The presence (or successful removal) of the endothelium is confirmed by assessing the relaxation response to acetylcholine (ACh, e.g., 1 µM) in rings pre-contracted with phenylephrine (PE, e.g., 1 µM). A relaxation of >80% indicates an intact endothelium, while <10% indicates a denuded endothelium.
-
After washing and re-equilibration, a stable contraction is induced with a submaximal concentration of a contractile agent, typically phenylephrine (an α1-adrenergic agonist) or norepinephrine.
-
Once a stable plateau of contraction is reached, the test compound (e.g., this compound, resveratrol) is added in a cumulative manner to obtain a concentration-response curve.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.
III. Signaling Pathways and Mechanisms of Action
The vasorelaxant effects of many stilbenoids are mediated through complex signaling pathways, often involving the vascular endothelium.
A. Endothelium-Dependent Vasorelaxation by this compound
This compound exerts its potent vasorelaxant effect primarily through an endothelium-dependent mechanism involving the nitric oxide (NO) signaling pathway.[1]
Caption: Endothelium-dependent vasorelaxation pathway of this compound.
B. Experimental Workflow for Vasorelaxation Assay
The following diagram illustrates the typical workflow for assessing the vasorelaxant properties of a test compound.
Caption: Experimental workflow for the rat aortic ring vasorelaxation assay.
C. Comparative Mechanisms of Stilbenoids
While this compound primarily acts via an endothelium-dependent NO pathway, other stilbenoids like resveratrol exhibit more complex mechanisms. Resveratrol's vasorelaxant effects are attributed to both endothelium-dependent and -independent pathways.[7] The endothelium-dependent effects involve the release of NO and prostacyclin, as well as endothelium-derived hyperpolarizing factor (EDHF). Its endothelium-independent actions include the inhibition of voltage-dependent Ca2+ channels and the release of intracellular Ca2+ in vascular smooth muscle cells.
IV. Conclusion
This compound stands out as a potent vasorelaxant, demonstrating greater efficacy than its monomer, piceatannol. Its mechanism is primarily endothelium-dependent, relying on the nitric oxide signaling pathway. In comparison, resveratrol, a widely studied stilbenoid, exhibits a broader and more complex mechanistic profile, involving both endothelium-dependent and -independent pathways. The potent and specific action of this compound makes it a compelling candidate for further investigation in the development of novel cardiovascular therapeutics. Further research is warranted to elucidate the precise molecular targets of this compound on the endothelial cell surface and to obtain quantitative data on its potency and efficacy to allow for a more direct comparison with other stilbenoids.
References
- 1. Identification of the strong vasorelaxing substance this compound, a dimer of piceatannol, from passion fruit (Passiflora edulis) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro study and structure-activity relationship analysis of stilbenoid derivatives as powerful vasorelaxants: Discovery of new lead compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of oxyresveratrol abrogates inflammation and oxidative stress in rat model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vasorelaxant effect of 3,5,4'-trihydroxy-trans-stilbene (resveratrol) and its underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Purity Analysis: Synthesized versus Naturally Sourced Scirpusin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the purity of Scirpusin B obtained from natural sources versus a plausible synthetic route. As a potent antioxidant and anti-inflammatory agent, the purity of this compound is critical for reliable and reproducible research outcomes in drug development. This document outlines the methodologies for sourcing and purification, analytical techniques for purity assessment, and a comparative analysis of potential impurities.
Introduction to this compound
This compound is a stilbenoid dimer, specifically a dimer of piceatannol, that has garnered significant interest in the scientific community for its wide range of biological activities. It is predominantly found in the seeds and rinds of passion fruit (Passiflora edulis)[1]. Research has highlighted its potential as a vasorelaxant, anti-acetylcholinesterase, anti-diabetic, and anti-cancer agent[2][3]. Given these therapeutic potentials, obtaining high-purity this compound is paramount for accurate pharmacological studies and potential clinical applications.
Sourcing and Purity of this compound
Naturally Sourced this compound
The primary and currently exclusive method for obtaining this compound is through extraction and purification from natural sources, most notably the seeds of the passion fruit.
Workflow for Natural Sourcing and Purification of this compound
Caption: Workflow for the extraction and purification of this compound from passion fruit seeds.
The purity of naturally sourced this compound has been reported to reach up to 99.6%, as determined by High-Performance Liquid Chromatography (HPLC) analysis.
Synthesized this compound: A Plausible Approach
To date, a dedicated chemical synthesis for this compound has not been reported in the scientific literature. However, based on the synthesis of analogous stilbenoid dimers, such as resveratrol dimers, a plausible synthetic route can be proposed. The most likely approach would involve the oxidative coupling of its monomer, piceatannol.
Plausible Synthetic Pathway for this compound
Caption: A plausible synthetic route for this compound via oxidative coupling of piceatannol.
The purity of the final synthetic product would be highly dependent on the efficiency of the coupling reaction and the subsequent purification steps.
Comparative Purity and Impurity Profile
The purity of a compound is not only defined by the percentage of the active molecule but also by the nature and quantity of impurities. The potential impurities in naturally sourced and synthetically derived this compound are expected to be different.
| Parameter | Naturally Sourced this compound | Synthesized this compound (Plausible) |
| Reported Purity | Up to 99.6% | Not yet reported, theoretically >99% achievable with rigorous purification. |
| Potential Impurities | - Other polyphenols from passion fruit seeds (e.g., piceatannol, other stilbenoid oligomers)[4] - Lipids and fatty acids from the seeds[5] - Residual extraction solvents (e.g., ethanol, methanol, acetone)[6] - Plant pigments and other matrix components. | - Unreacted piceatannol monomer. - By-products of oxidative coupling (e.g., other piceatannol dimers with different linkages, over-oxidized products)[7][8] - Residual catalysts or reagents (e.g., iron or silver salts)[9] - Residual solvents from synthesis and purification. - By-products from deprotection steps. |
| Advantages | - Well-established sourcing and purification methods. - Potentially contains synergistic bioactive compounds in trace amounts. | - Potentially higher batch-to-batch consistency. - Avoidance of complex plant matrix impurities. - Scalable production independent of natural source availability. |
| Disadvantages | - Potential for batch-to-batch variability depending on the plant source and extraction conditions. - Presence of closely related natural products that can be difficult to separate. | - The synthetic route is not yet established. - Potential for novel, uncharacterized impurities from side reactions. - May require the use of hazardous reagents and solvents. |
Experimental Protocols
Purification of Naturally Sourced this compound
Protocol for Extraction and Purification from Passion Fruit Seeds
-
Extraction:
-
Dried and powdered passion fruit seeds are subjected to hydro-alcoholic extraction, typically with 50% ethanol, under reflux.
-
The resulting extract is filtered and concentrated under reduced pressure.
-
-
Fractionation:
-
The crude extract is then subjected to fractionation using a suitable method, such as liquid-liquid extraction, to enrich the polyphenol content.
-
-
Column Chromatography:
-
The enriched fraction is loaded onto a Sephadex LH-20 column and eluted with methanol to separate compounds based on size.
-
-
Preparative HPLC:
-
Fractions containing this compound are further purified using a preparative reverse-phase HPLC system.
-
Column: LiChroprep RP-18
-
Mobile Phase: A mixture of 0.05% trifluoroacetic acid (TFA) in water and acetonitrile (typically a 75:25 ratio).
-
The fractions corresponding to the this compound peak are collected and lyophilized to yield the purified compound.
-
Purity Determination Methods
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 320 nm.
-
Purity Calculation: The purity is determined by the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Assessment
-
Solvent: Deuterated methanol (CD3OD).
-
Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
-
Analysis: The obtained spectra are compared with published data for this compound to confirm its identity. The absence of significant impurity peaks provides an indication of high purity.
Conclusion
Currently, high-purity this compound is exclusively obtained through extraction from natural sources, with established methods yielding a purity of up to 99.6%. While a chemical synthesis has not yet been reported, a plausible route via oxidative coupling of piceatannol exists. A comparative analysis suggests that naturally sourced this compound may contain other related plant-derived compounds as impurities, whereas a synthetic version would likely contain residual reactants and by-products from the chemical process. The choice between a natural or a future synthetic source will depend on the specific requirements of the research, balancing the need for absolute purity against the potential for batch-to-batch consistency and scalability. The development of a robust synthetic route for this compound will be a significant step forward, enabling more controlled and extensive investigation into its promising therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Scirpusin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Scirpusin B, a bioactive polyphenol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on its known chemical properties, biological activities, and the precautionary principle for handling novel or uncharacterized substances.
Hazard Assessment and Chemical Profile of this compound
This compound is a stilbene derivative with demonstrated anticancer, antifungal, and antibacterial properties.[1] This biological activity suggests that it should be handled as a potentially hazardous substance. In the absence of specific toxicity data, it is prudent to treat this compound with a high degree of caution to minimize potential health and environmental impacts. The disposal of a related compound, trans-stilbene, is regulated due to its environmental hazards, further supporting a conservative approach for this compound.
| Property | Information | Inferred Hazard |
| Chemical Class | Stilbene, Polyphenol | Many stilbene derivatives and polyphenols are bioactive. Potential for unforeseen biological effects. |
| Known Bioactivity | Anticancer, antifungal, antibacterial.[1] | Potentially cytotoxic and harmful to aquatic life. Should not be released into the environment. |
| Physical State | Solid | Can exist as a powder, which poses an inhalation risk if not handled properly. |
| Solubility | Soluble in organic solvents such as methanol.[2] | Solutions should be treated as hazardous chemical waste. |
| Toxicity Data (LD50) | Not found. | Assume the compound is toxic and handle with appropriate personal protective equipment (PPE). |
| Ecotoxicity Data | Not found. | Given its bioactivity, assume it is harmful to aquatic organisms. Do not dispose of down the drain. |
Experimental Protocols for Safe Disposal
The following step-by-step procedures should be followed for the disposal of this compound and its contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the following PPE:
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step 2: Waste Segregation
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Solid this compound Waste:
-
Collect pure this compound, or materials heavily contaminated with it (e.g., weighing paper, contaminated spatulas), in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste (e.g., a securely sealed plastic or glass jar).
-
Label the container as "Hazardous Waste - this compound" and include the date.
-
-
Liquid this compound Waste:
-
Collect any solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., a solvent-safe plastic carboy).
-
Label the container as "Hazardous Waste - this compound in [Solvent Name]" and indicate the approximate concentration.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as liquid hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
Step 3: Waste Storage
-
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound isolated from Passiflora edulis Var. flavicarpa attenuates carbohydrate digestive enzymes, pathogenic bacteria and oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food Service Kitchen Scraps as a Source of Bioactive Phytochemicals: Disposal Survey, Optimized Extraction, Metabolomic Screening and Chemometric Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
